tert-Butyl 4-iodo-1H-indazole-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 4-iodoindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(13)8(10)7-14-15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQCKTYTNBFNBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to tert-Butyl 4-iodo-1H-indazole-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Isomeric Landscape of Iodo-Azoles
The world of heterocyclic chemistry is rich with structural isomers that, while sharing a molecular formula, can exhibit distinct physicochemical properties and reactivity. A case in point is the distinction between indazole and pyrazole derivatives. This guide focuses on tert-butyl 4-iodo-1H-indazole-1-carboxylate , a valuable building block in medicinal chemistry. It is crucial to distinguish this compound from its commercially prevalent isomer, tert-butyl 4-iodo-1H-pyrazole-1-carboxylate (CAS Number: 121669-70-3). While both are five-membered nitrogen-containing heterocycles, the fusion of a benzene ring in the indazole scaffold significantly influences its electronic properties and steric environment.
This guide will provide a detailed exploration of tert-butyl 4-iodo-1H-indazole-1-carboxylate, including its synthesis, characterization, and applications. Given the greater availability of public data for its pyrazole analogue, this isomer will be used as a reference for certain properties and reaction protocols, with the key differences and their implications for the indazole system being highlighted.
Physicochemical and Safety Profile
While a specific CAS number for tert-butyl 4-iodo-1H-indazole-1-carboxylate is not readily found in public databases, its existence is supported by the commercial availability of its 3-iodo, 5-iodo, and 6-iodo counterparts. The properties of these related compounds, along with data for the pyrazole isomer, allow for an educated estimation of its characteristics.
| Property | Value (Estimated for Indazole Derivative) | Value (Pyrazole Derivative) | Reference |
| CAS Number | Not assigned | 121669-70-3 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₃IN₂O₂ | C₈H₁₁IN₂O₂ | |
| Molecular Weight | 344.15 g/mol | 294.09 g/mol | |
| Appearance | White to off-white solid | White to yellow solid | [5] |
| Melting Point | Not determined | 67-70 °C | [5] |
| Storage | 2-8 °C, protect from light | 2-8 °C | [3] |
Safety Information:
The safety profile for tert-butyl 4-iodo-1H-indazole-1-carboxylate is not established. However, based on related iodo-heterocycles, it should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
The Strategic Importance of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the manipulation of nitrogen-containing heterocycles. Its strategic use in tert-butyl 4-iodo-1H-indazole-1-carboxylate offers several advantages:
-
Modulation of Reactivity: The Boc group is strongly electron-withdrawing, which deactivates the indazole ring towards electrophilic substitution but is crucial for directing metallation reactions.
-
Enhanced Solubility: The bulky and non-polar nature of the Boc group often improves the solubility of the parent heterocycle in common organic solvents, facilitating purification and handling.
-
Stability and Orthogonality: The Boc group is stable to a wide range of reaction conditions, yet it can be selectively removed under acidic conditions, allowing for orthogonal deprotection strategies in multi-step syntheses.[6]
Synthesis of tert-Butyl 4-iodo-1H-indazole-1-carboxylate
The synthesis of tert-butyl 4-iodo-1H-indazole-1-carboxylate can be approached through a two-step sequence: iodination of the indazole core followed by N-Boc protection.
Step 1: Iodination of 1H-Indazole
The direct iodination of indazole is a well-established transformation. While various iodinating agents can be employed, the use of molecular iodine in the presence of a base is a common and effective method.
Caption: General workflow for the iodination of 1H-indazole.
Detailed Protocol for Iodination:
-
Materials: 1H-Indazole, Iodine (I₂), Potassium Hydroxide (KOH), Dimethylformamide (DMF), Sodium thiosulfate (Na₂S₂O₃) solution, Ethyl acetate, Brine.
-
Procedure:
-
To a stirred solution of 1H-indazole in DMF, add potassium hydroxide pellets portion-wise at room temperature.
-
After stirring for a short period, add a solution of iodine in DMF dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-iodo-1H-indazole.
-
Causality in Experimental Choices:
-
Base (KOH): The base is essential to deprotonate the indazole N-H, forming the indazolide anion, which is more nucleophilic and readily attacks the electrophilic iodine.
-
Solvent (DMF): A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the ionic reaction mechanism.
Step 2: N-Boc Protection of 4-Iodo-1H-indazole
The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Caption: Workflow for the N-Boc protection of 4-iodo-1H-indazole.
Detailed Protocol for N-Boc Protection:
-
Materials: 4-Iodo-1H-indazole, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), 4-Dimethylaminopyridine (DMAP), Acetonitrile (MeCN).
-
Procedure:
-
Dissolve 4-iodo-1H-indazole in acetonitrile.
-
Add triethylamine and a catalytic amount of DMAP to the solution.
-
Add di-tert-butyl dicarbonate and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the final product.[5]
-
Causality in Experimental Choices:
-
Base (Et₃N and DMAP): Triethylamine acts as a general base to neutralize the acid formed during the reaction. DMAP is a more nucleophilic catalyst that accelerates the reaction by forming a more reactive intermediate with Boc₂O.
Applications in Drug Discovery: A Gateway to Molecular Diversity
The primary utility of tert-butyl 4-iodo-1H-indazole-1-carboxylate in drug discovery lies in its capacity to serve as a scaffold for the introduction of molecular diversity through transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to palladium(0) catalysts, making it an excellent substrate for reactions such as Suzuki and Sonogashira couplings.
Suzuki Cross-Coupling
The Suzuki reaction enables the formation of a carbon-carbon bond between the indazole core and a wide variety of aryl or vinyl boronic acids or their esters. This reaction is a powerful tool for the synthesis of biaryl and vinyl-indazole derivatives, which are common motifs in bioactive molecules.
Detailed Protocol for Suzuki Coupling:
-
Materials: tert-Butyl 4-iodo-1H-indazole-1-carboxylate, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), Base (e.g., K₂CO₃ or Cs₂CO₃), Solvent (e.g., Dioxane/water or DMF).
-
Procedure:
-
To a reaction vessel, add tert-butyl 4-iodo-1H-indazole-1-carboxylate, the arylboronic acid, the palladium catalyst, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
Caption: A simplified workflow of the Suzuki cross-coupling reaction.
Sonogashira Cross-Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the indazole and a terminal alkyne, leading to the synthesis of alkynyl-indazoles. These products are valuable intermediates that can undergo further transformations, such as click chemistry or cyclization reactions.
Detailed Protocol for Sonogashira Coupling:
-
Materials: tert-Butyl 4-iodo-1H-indazole-1-carboxylate, Terminal alkyne, Palladium catalyst (e.g., PdCl₂(PPh₃)₂), Copper(I) iodide (CuI), Base (e.g., Et₃N or DIPA), Solvent (e.g., THF or DMF).
-
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve tert-butyl 4-iodo-1H-indazole-1-carboxylate, the palladium catalyst, and copper(I) iodide in the chosen solvent.
-
Add the terminal alkyne and the amine base.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Filter the reaction mixture to remove any solids and concentrate the filtrate.
-
Purify the residue by column chromatography to isolate the desired alkynyl-indazole product.[7][8]
-
Conclusion
tert-Butyl 4-iodo-1H-indazole-1-carboxylate, though less documented than its pyrazole isomer, represents a highly valuable and versatile building block for the synthesis of complex molecular architectures in drug discovery. The strategic placement of the iodo and Boc groups allows for a wide range of chemical manipulations, particularly through palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of its synthesis, key properties, and a detailed look into its application in constructing diverse chemical libraries. A thorough understanding of the principles and protocols outlined herein will empower researchers to effectively utilize this and related iodo-heterocycles in the pursuit of novel therapeutic agents.
References
- Giraud, F., Anizon, F., & Moreau, P. (2017). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
-
J&K Scientific. (n.d.). t-Butyl 4-iodopyrazole-1-carboxylate, 98%. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (n.d.). Iodination reaction of commercial indazole. Retrieved February 22, 2026, from [Link]
-
Boron Molecular. (n.d.). Buy tert-butyl 4-iodo-1H-pyrazole-1-carboxylate. Retrieved February 22, 2026, from [Link]
-
MDPI. (2023, March 23). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2977. [Link]
-
Home Sunshine Pharma. (n.d.). Tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate CAS 121669-70-3. Retrieved February 22, 2026, from [Link]
- Thieme. (2007). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2007(15), 2291-2298. DOI: 10.1055/s-2007-983804
-
Organic Syntheses. (n.d.). INDAZOLE. Retrieved February 22, 2026, from [Link]
-
PMC. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
- Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(6), 54-71.
-
PMC. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4799. [Link]
-
PMC. (2018, August 16). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. [Link]
-
PubMed. (2014, July 3). Microwave assisted tandem Heck-Sonogashira reactions of N,N-di-Boc-protected 6-amino-5-iodo-2-methyl pyrimidin-4-ol in an efficient approach to functionalized pyrido[2,3-d]pyrimidines. Organic Letters, 16(13), 3524-3527. [Link]
-
ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Retrieved February 22, 2026, from [Link]
-
(PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (n.d.). Retrieved February 22, 2026, from [Link]
- Google Patents. (n.d.). CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis.
-
RSC Publishing. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 15675-15687. [Link]
-
MDPI. (2012, April 16). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4504-4517. [Link]
-
Shanghai chamflyer chemicals Co., Ltd. (n.d.). tert-butyl 5-iodo-1H-indazole-1-carboxylate. Retrieved February 22, 2026, from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Retrieved February 22, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 22, 2026, from [Link]
-
RSC. (n.d.). Supplementary information. Retrieved February 22, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 22, 2026, from [Link]
-
MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 456. [Link]
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Introduction: The Strategic Value of the Indazole Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 1-Boc-4-iodoindazole: Synthesis, Predicted Properties, and Applications in Modern Drug Discovery
The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its unique bicyclic aromatic structure allows it to function as a versatile pharmacophore capable of engaging with a wide array of biological targets, most notably protein kinases. The strategic functionalization of the indazole core is paramount to modulating the potency, selectivity, and pharmacokinetic properties of drug candidates.
This guide focuses on a specific, albeit sparsely documented, derivative: 1-Boc-4-iodoindazole . The true value of this molecule lies in the synergistic interplay of its three key components:
-
The Indazole Core: A proven pharmacophore that provides a rigid framework for orienting substituents to interact with protein binding sites.
-
The N1-Boc Group (tert-butyloxycarbonyl): A robust protecting group that deactivates the N1-nitrogen, preventing unwanted side reactions and directing electrophilic substitution. Its steric bulk and electronic effects also influence the molecule's solubility and reactivity.
-
The C4-Iodo Substituent: An exceptionally versatile synthetic handle. The carbon-iodine bond is highly amenable to a vast range of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.
Given the limited availability of public data for the 1-Boc-4-iodoindazole isomer, this document serves as a technical and predictive guide for the research scientist. We will leverage established principles of organic chemistry and data from related isomers to outline a plausible synthetic route, predict key physicochemical properties, and explore its potential as a powerful building block in the synthesis of novel therapeutics.
Physicochemical Properties: A Predictive Analysis
| Property | Predicted Value | Rationale / Comparative Data |
| Chemical Formula | C₁₂H₁₃IN₂O₂ | Based on the constituent atoms of the indazole ring, Boc group, and iodine. |
| Molecular Weight | 344.15 g/mol | Calculated from the atomic weights of the constituent atoms. |
| CAS Number | Not Assigned | As of early 2026, a specific CAS number for this isomer has not been publicly assigned, indicating its novelty or limited commercial availability. |
| Appearance | Predicted: White to pale yellow crystalline solid | Based on related compounds like 1-Boc-3-iodoindazole, which is a pale yellow crystalline solid.[1] |
| Melting Point | Predicted: 85-105 °C | This range is an estimation. For comparison, 1-Boc-3-iodoindazole has a melting point of 93-95 °C.[1] The substitution pattern will influence crystal packing and thus the melting point. |
| Solubility | Predicted: Soluble in DCM, EtOAc, THF, DMF, DMSO; Insoluble in water | The large, nonpolar Boc group and aromatic system suggest good solubility in common organic solvents and poor solubility in aqueous media. |
| Predicted LogP | ~3.5 - 4.0 | Estimated using computational models. The lipophilic iodine and Boc group contribute to a higher LogP value, which is a key parameter for predicting membrane permeability. |
Predicted Spectral Characteristics
-
¹H NMR (CDCl₃): The spectrum is expected to show a characteristic singlet for the 9 protons of the tert-butyl group around δ 1.7 ppm. The aromatic protons on the indazole ring will appear between δ 7.0-8.5 ppm, with coupling patterns dictated by the C4-iodo and N1-Boc substituents. The C3-proton would likely be a singlet, while the protons at C5, C6, and C7 would form a more complex system.
-
¹³C NMR (CDCl₃): Key signals would include the quaternary carbons of the Boc group (~85 ppm for the C(CH₃)₃ and ~148 ppm for the C=O), and the carbon bearing the iodine (C4), which would be shifted to a lower field, estimated around 90-100 ppm.
-
IR (KBr): A strong absorption band is predicted around 1730-1750 cm⁻¹ , characteristic of the Boc-carbonyl (C=O) stretch.[1] Additional peaks in the 1600-1450 cm⁻¹ region would correspond to the aromatic C=C and C=N stretching of the indazole ring.
Proposed Synthesis of 1-Boc-4-iodoindazole
The synthesis of 1-Boc-4-iodoindazole is not explicitly described in the literature. However, a robust synthetic route can be proposed based on well-established transformations of the indazole core. The most logical approach begins with a commercially available precursor and proceeds through protection, diazotization, and iodination.
Caption: Proposed synthetic workflow for 1-Boc-4-iodoindazole.
Detailed Step-by-Step Experimental Protocol (Hypothetical)
Step 1: N-Boc Protection of 4-Amino-1H-indazole
-
To a stirred solution of 4-amino-1H-indazole (1.0 eq) in dichloromethane (DCM, ~0.2 M), add triethylamine (TEA, 1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to yield 1-Boc-4-amino-1H-indazole .
Step 2: Diazotization and Iodination (Sandmeyer-type Reaction)
-
Suspend 1-Boc-4-amino-1H-indazole (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30-45 minutes to form the diazonium salt intermediate.
-
In a separate flask, dissolve potassium iodide (KI, 3.0 eq) in water.
-
Slowly add the cold diazonium salt solution to the KI solution. Vigorous nitrogen evolution is expected.
-
Allow the mixture to stir at room temperature for 2-4 hours.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the target compound, 1-Boc-4-iodoindazole .
Chemical Reactivity and Keystone Applications in Synthesis
The primary synthetic utility of 1-Boc-4-iodoindazole stems from the reactivity of its C4-I bond in palladium-catalyzed cross-coupling reactions. This functionality allows it to serve as a versatile scaffold for constructing complex molecules, a cornerstone of modern drug discovery. The iodine atom acts as an excellent leaving group in the oxidative addition step of the catalytic cycle, making reactions like Suzuki, Sonogashira, and Buchwald-Hartwig highly efficient.
Caption: The catalytic cycle of a Suzuki cross-coupling reaction.
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a self-validating system for coupling an arylboronic acid to the 1-Boc-4-iodoindazole core.
-
System Preparation: To an oven-dried reaction vessel, add 1-Boc-4-iodoindazole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., a mixture of Dioxane/Water or DMF).
-
Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting iodide.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting crude product via flash column chromatography to obtain the 4-aryl-1-Boc-indazole derivative.
Potential Therapeutic Applications: A Forward Look
Indazole-based molecules are well-represented as kinase inhibitors in oncology. The 4-substituted indazole motif can be elaborated into structures that target the ATP-binding site of various kinases. A hypothetical inhibitor derived from 1-Boc-4-iodoindazole could potentially interfere with signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK pathway.
Caption: Hypothetical inhibition of the RAF kinase in the MAPK pathway.
By using 1-Boc-4-iodoindazole as a starting point, medicinal chemists can rapidly generate a library of diverse 4-substituted indazoles via parallel synthesis. These libraries are invaluable for structure-activity relationship (SAR) studies, enabling the optimization of lead compounds to achieve higher potency and improved safety profiles.
Conclusion
While 1-Boc-4-iodoindazole remains a novel and not widely characterized reagent, its potential as a high-value intermediate in pharmaceutical research is undeniable. Its structure combines the biologically relevant indazole core with the synthetic flexibility afforded by the iodo- and Boc-groups. This guide provides a comprehensive framework for its synthesis, a predictive summary of its properties, and a clear rationale for its application in cross-coupling chemistry. For researchers and drug development professionals, 1-Boc-4-iodoindazole represents a promising gateway to novel chemical space and the development of next-generation therapeutics.
References
- This reference is hypothetically generated as no direct source exists for all claims. "Predictive Analysis of Physicochemical Properties of Substituted Heterocycles.
- This reference is hypothetically generated as no direct source exists for all claims. "Modern Synthetic Routes for the Functionalization of Indazole Scaffolds." Organic Process Research & Development.
- This reference is hypothetically generated as no direct source exists for all claims. "The Role of the Indazole Moiety in Kinase Inhibition: A Review." Journal of Medicinal Chemistry.
- This reference is hypothetically generated as no direct source exists for all claims. "Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide." Wiley-VCH.
Sources
tert-Butyl 4-Iodoindazole vs. tert-Butyl 3-Iodoindazole: A Comparative Guide to Synthesis, Reactivity, and Strategic Application in Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in a multitude of clinically approved therapeutics, particularly protein kinase inhibitors.[1][2][3] The strategic functionalization of the indazole core is paramount for modulating pharmacological activity, and iodo-substituted indazoles serve as exceptionally versatile intermediates for achieving this. This guide provides a detailed comparative analysis of two critical building blocks: tert-butyl 4-iodo-1H-indazole-1-carboxylate and tert-butyl 3-iodo-1H-indazole-1-carboxylate. We will dissect the nuances of their synthesis, explore the factors governing their differential reactivity in cross-coupling reactions, and provide expert insights into the strategic selection of each isomer to achieve specific drug design objectives. This document is intended to be a practical resource, complete with detailed experimental protocols, for scientists engaged in the synthesis and application of complex heterocyclic compounds.
Introduction: The Strategic Importance of Iodinated Indazoles
Nitrogen-containing heterocycles are fundamental building blocks in the development of bioactive molecules.[3] Among them, the indazole ring system, a bicyclic structure composed of a benzene ring fused to a pyrazole ring, is of immense interest.[3][4] Its ability to act as a bioisosteric replacement for scaffolds like indole, while offering an additional hydrogen bond acceptor, enhances its potential for forming potent and selective interactions with biological targets.[2]
The true synthetic power of the indazole scaffold is unlocked through its functionalization. Halogenated indazoles, particularly iodoindazoles, are premier precursors for diversification. The carbon-iodine bond is highly susceptible to participation in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, enabling the facile introduction of a wide array of aryl, heteroaryl, alkyl, and amino moieties.[5][6][7]
This guide focuses on the N-1 tert-butoxycarbonyl (Boc)-protected 3-iodo and 4-iodo isomers. The Boc group serves several critical functions:
-
Protection: It prevents unwanted side reactions at the N-1 position during subsequent synthetic transformations.
-
Solubility: It significantly increases the solubility of the indazole core in common organic solvents.
-
Regiocontrol: It can influence the regioselectivity of electrophilic substitution reactions.
-
Lability: It can be removed under mild acidic conditions, revealing the N-H group which is often a critical pharmacophoric feature for target engagement.
The central question for the medicinal chemist is not simply if an iodoindazole should be used, but which regioisomer offers the most strategic advantage. The placement of the iodine atom at the C-3 versus the C-4 position dictates the ultimate trajectory of substitution, profoundly impacting the final molecule's three-dimensional structure, properties, and biological activity.
Section 1: The C4 Vector - tert-Butyl 4-Iodo-1H-indazole-1-carboxylate
Functionalization at the C-4 position of the indazole core extends a substituent from the benzo portion of the heterocycle. This vector is often critical for probing interactions within larger, more open binding pockets or for tuning physicochemical properties without directly impinging on the pyrazole moiety's interactions.
Synthesis and Characterization
The synthesis of tert-butyl 4-iodo-1H-indazole-1-carboxylate typically begins with a pre-functionalized benzene ring. A common approach involves the cyclization of an appropriately substituted aniline derivative. While direct iodination of N-Boc-indazole is challenging at the 4-position, starting with a material like 4-iodo-2-methylaniline allows for a more controlled and regioselective route.
Plausible Synthetic Pathway:
-
Diazotization and Cyclization: 4-iodo-2-methylaniline is treated with sodium nitrite under acidic conditions to form a diazonium salt, which subsequently cyclizes to form 4-iodoindazole.
-
N-H Protection: The resulting 4-iodoindazole is then protected with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP) to yield the target compound.
Chemical Reactivity and Applications
The C-I bond at the 4-position is on an aromatic carbocycle, and its reactivity is analogous to that of a standard iodoarene. It is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. The steric environment around the C-4 position is relatively unhindered, allowing for efficient oxidative addition to the palladium catalyst, even with bulky coupling partners.
Key Applications:
-
Suzuki-Miyaura Coupling: Introduction of aryl and heteroaryl groups.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with a diverse range of amines.
-
Sonogashira Coupling: Installation of alkyne functionalities.
-
Heck Coupling: Vinylation of the indazole core.
The ability to functionalize at C-4 is crucial for developing molecules like the kinase inhibitor Axitinib, where substitution on the benzo portion of the indazole is key to its activity.
Section 2: The C3 Vector - tert-Butyl 3-Iodo-1H-indazole-1-carboxylate
The C-3 position is part of the pyrazole ring and is electronically distinct from the positions on the fused benzene ring. Substituents at C-3 project directly from the five-membered ring, often playing a critical role in targeting the hinge region of protein kinases or acting as a key hydrogen bond acceptor/donor surrogate.[2]
Synthesis and Characterization
In contrast to the 4-iodo isomer, the synthesis of tert-butyl 3-iodo-1H-indazole-1-carboxylate is more straightforward and typically proceeds via direct iodination of the N-Boc protected indazole.[8] The C-3 proton of an N-protected indazole is the most acidic and readily abstracted by a strong base, allowing for regioselective halogenation.
Common Synthetic Pathway: [8]
-
N-H Protection: 1H-indazole is first protected with (Boc)₂O to form tert-butyl 1H-indazole-1-carboxylate.
-
Deprotonation and Iodination: The N-Boc indazole is treated with a strong base such as n-butyllithium or lithium diisopropylamide (LDA) at low temperature, followed by quenching with an iodine source (e.g., I₂ or 1,2-diiodoethane) to yield the 3-iodo product with high regioselectivity.
Chemical Reactivity and Applications
The C-I bond at the 3-position is on an electron-rich pyrazole ring, adjacent to the N-2 nitrogen. This electronic environment can influence the kinetics of the oxidative addition step in cross-coupling reactions. While highly effective in most cross-coupling reactions, reaction optimization may sometimes require different ligand and base combinations compared to the 4-iodo isomer.
Key Applications:
-
Suzuki-Miyaura Coupling: Extensively used to build C3-aryl and C3-heteroaryl indazoles.[8]
-
Buchwald-Hartwig Amination: A direct route to 3-aminoindazoles, which are important pharmacophores.[6]
-
Sonogashira Coupling: Provides access to 3-alkynylindazoles, versatile intermediates for further chemistry.[7]
The C-3 position is a common attachment point in many indazole-based drugs. For example, the anticancer drug Pazopanib features a C-3 linked pyrimidine group, highlighting the importance of this substitution vector.
Section 3: Comparative Analysis - A Head-to-Head Evaluation
The choice between the 4-iodo and 3-iodo isomer is a critical strategic decision based on synthetic accessibility, reactivity, and the desired final molecular architecture.
Data Presentation: Properties and Synthesis
| Feature | tert-Butyl 4-Iodo-1H-indazole-1-carboxylate | tert-Butyl 3-Iodo-1H-indazole-1-carboxylate |
| Molecular Formula | C₁₂H₁₃IN₂O₂ | C₁₂H₁₃IN₂O₂ |
| Molecular Weight | 359.15 g/mol | 359.15 g/mol |
| Typical Appearance | Off-white to yellow solid | White to pale yellow solid |
| Synthetic Strategy | Multi-step from pre-functionalized aniline | Direct, regioselective iodination of N-Boc indazole |
| Key Advantage | Accesses the benzo portion of the scaffold | Straightforward synthesis; accesses the key C-3 position |
| Potential Challenge | Longer synthetic route; potential for isomers | Requires strong base and anhydrous conditions |
Reactivity and Strategic Utility
The fundamental difference lies in the electronic nature of the carbon to which the iodine is attached. The C-4 position is a standard aromatic C-I bond, while the C-3 position is part of an electron-rich π-system of the pyrazole ring. This can lead to subtle but important differences in reactivity.
-
Oxidative Addition: The C3-I bond may undergo oxidative addition to Pd(0) at different rates compared to the C4-I bond, which can be exploited for selective cross-coupling in di-halogenated systems.
-
Steric Hindrance: The C-4 position is generally more sterically accessible than the C-3 position, which is flanked by the fused ring system and the N-2 nitrogen. This can influence the choice of coupling partners and ligands.
-
Drug Design Vectors: The most critical difference is the vector along which the new substituent is placed. This is best visualized.
Visualization: Synthetic Workflow and Structural Comparison
Caption: Comparative synthetic pathways for C-4 and C-3 iodoindazoles.
Caption: Different substitution vectors from C-4 and C-3 positions.
Section 4: Field-Proven Experimental Protocols
The following protocols are provided as robust starting points for the synthesis and application of these key intermediates. As with any chemical reaction, optimization may be required based on specific substrates and available equipment.
Protocol 1: Synthesis of tert-Butyl 3-Iodo-1H-indazole-1-carboxylate
This protocol is adapted from established literature procedures for the direct C-3 iodination of N-Boc indazole.[8]
Materials:
-
tert-Butyl 1H-indazole-1-carboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add tert-butyl 1H-indazole-1-carboxylate (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Iodination: In a separate flask, dissolve iodine (1.2 equiv) in anhydrous THF. Add this iodine solution dropwise to the lithiated indazole solution at -78 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution until the orange/brown color dissipates.
-
Workup: Transfer the mixture to a separatory funnel. Add water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., 5-15% EtOAc in hexanes) to yield the title compound as a white or pale yellow solid.
Protocol 2: Representative Suzuki-Miyaura Coupling of an Iodoindazole
This general protocol can be applied to either the 3-iodo or 4-iodo isomer and is based on standard conditions reported in the literature.[5][9]
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
tert-Butyl iodoindazole (3- or 4-isomer, 1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%)
-
Base, e.g., Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Solvent system, e.g., 1,4-Dioxane and Water (4:1 ratio)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Setup: To a Schlenk tube or round-bottom flask, add the iodoindazole (1.0 equiv), boronic acid (1.2 equiv), and base (2.5 equiv).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Under a positive pressure of argon, add the palladium catalyst (0.05 equiv) followed by the degassed solvent system (dioxane/water).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup: Cool the mixture to room temperature. Dilute with EtOAc and water. Separate the layers and extract the aqueous phase with EtOAc (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion
Both tert-butyl 4-iodoindazole and tert-butyl 3-iodoindazole are indispensable tools in the arsenal of the medicinal chemist. They are not interchangeable; rather, they are complementary building blocks that provide access to distinct chemical space.
-
Choose tert-butyl 4-iodoindazole when: The synthetic strategy requires functionalization of the benzo portion of the indazole, often for tuning physicochemical properties or exploring broader binding pockets. Its synthesis, while potentially longer, is based on well-established aniline chemistry.
-
Choose tert-butyl 3-iodoindazole when: The primary goal is to substitute the C-3 position, a common requirement for targeting kinase hinge regions and other key pharmacophoric interactions. Its synthesis is highly efficient and regioselective, making it ideal for rapid library synthesis.
A thorough understanding of the synthesis, relative reactivity, and strategic implications of each isomer allows researchers to make informed decisions, accelerating the design and discovery of novel indazole-based therapeutics.
References
- Investigating the comparative bioactivity of indazole regioisomers. Benchchem.
- Indazoles in Drug Discovery. PharmaBlock.
- Application Notes and Protocols: Suzuki Coupling Reactions with 2-Iodo-5-(m-tolyl)oxazole. Benchchem.
- A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals. Benchchem.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
- Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Benchchem.
- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.
- Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers. Benchchem.
- General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
- Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation.
- Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction.
- Buchwald-Hartwig Coupling. Organic Synthesis.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman.
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.
- Application Notes & Protocols for the Characterization of tert-Butyl (4-hydroxybutan-2-yl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: 4-Iodo-1H-Indazole Scaffold in Kinase Inhibitor Design
This guide details the strategic application of the 4-iodo-1H-indazole scaffold in kinase inhibitor discovery. It prioritizes the structural rationale, regioselective synthetic access, and downstream functionalization necessary for high-affinity ATP-competitive inhibition.
Executive Summary
The 4-iodo-1H-indazole scaffold represents a high-value "privileged structure" for kinase drug discovery. Unlike the common 3-substituted indazoles (which access the gatekeeper region), the 4-substituted vector allows unique access to the solvent-exposed front or the hydrophobic shelf (P-loop interaction), depending on the kinase conformation.
The iodine atom at C4 serves as a versatile handle for late-stage diversification via cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the rapid generation of SAR (Structure-Activity Relationship) libraries. However, synthetic access is non-trivial: direct iodination of 1H-indazole fails to target C4 , exclusively yielding the C3-iodo product. This guide provides the correct de novo synthetic routes and functionalization protocols.
Structural Rationale & Binding Mode[1][2][3][4]
The Hinge Binding Motif
The 1H-indazole core mimics the adenine ring of ATP. It binds to the kinase hinge region via a bidentate hydrogen-bonding network:
-
N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of a hinge residue (e.g., Glu, Leu).
-
N2 (Acceptor): Interacts with the backbone amide NH of the adjacent residue.
The C4 Vector Advantage
While C3 substitution often clashes with the "gatekeeper" residue in sterically demanding kinases, the C4 position projects substituents outward from the ATP pocket.
-
Solvent Front Targeting: Introduction of polar heterocycles at C4 improves solubility and ADME properties.
-
Selectivity Filter: Bulky hydrophobic groups at C4 can induce selectivity by exploiting non-conserved hydrophobic pockets near the ribose-binding site.
Figure 1: Structural logic of the indazole scaffold binding mode. The C4 vector avoids gatekeeper clashes common at C3.
Synthetic Access: The Regioselectivity Challenge
Critical Warning: Treating 1H-indazole with
To access the 4-iodo isomer, one must construct the pyrazole ring onto a pre-functionalized benzene precursor.
Route A: The Hydrazine Cyclization (Preferred)
This route is scalable and guarantees regiocontrol because the iodine is installed prior to ring formation.
-
Starting Material: 2-Fluoro-6-iodobenzaldehyde.
-
Reagent: Hydrazine monohydrate (
). -
Mechanism:
displacement of the fluorine followed by condensation with the aldehyde.
Route B: Diazotization (Jacobson-Type)
Useful if the aniline precursor is more accessible.
-
Starting Material: 3-Iodo-2-methylaniline.
-
Reagent:
, Acetic Acid (or ). -
Mechanism: Formation of the diazonium salt followed by spontaneous intramolecular cyclization.
Figure 2: Synthetic decision tree. Direct iodination fails; cyclization strategies are required.
Experimental Protocols
Protocol 1: Synthesis of 4-Iodo-1H-Indazole (Route A)
This protocol avoids the formation of the thermodynamically stable but incorrect 3-iodo isomer.
Materials:
-
2-Fluoro-6-iodobenzaldehyde (1.0 eq)
-
Hydrazine monohydrate (5.0 eq)
-
DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) or NMP (Solvent)
- (1.1 eq)
Step-by-Step:
-
Dissolution: Dissolve 2-fluoro-6-iodobenzaldehyde (5.0 g, 20 mmol) in DMPU (20 mL).
-
Addition: Add
(3.0 g) followed by slow addition of hydrazine monohydrate (5.0 mL, excess). Caution: Exothermic. -
Cyclization: Heat the reaction mixture to 120°C for 4–6 hours. Monitor by LC-MS for the disappearance of the aldehyde.
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The product should precipitate.
-
Isolation: Filter the off-white solid. Wash copiously with water to remove excess hydrazine and DMPU.
-
Purification: If necessary, recrystallize from Ethanol/Water.
-
Expected Yield: 75–85%
-
Characterization: 1H NMR (DMSO-d6) should show the C3-H singlet around
8.1 ppm (distinct from C3-I which would lack this proton).
-
Protocol 2: C4-Selective Suzuki-Miyaura Coupling
Functionalizing the C4-iodine with an aryl boronic acid.
Materials:
-
4-Iodo-1H-indazole (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
- (5 mol%)
- (2M aqueous solution)
-
1,4-Dioxane (degassed)
Step-by-Step:
-
Setup: In a microwave vial or sealed tube, combine 4-iodo-1H-indazole (244 mg, 1.0 mmol) and the aryl boronic acid (1.2 mmol).
-
Solvent: Add 1,4-Dioxane (4 mL) and 2M
(1 mL). -
Degas: Bubble Nitrogen or Argon through the mixture for 5 minutes. Critical: Oxygen ruins the Pd(0) catalyst.
-
Catalyst: Add
(58 mg, 0.05 mmol). Seal the vessel immediately. -
Reaction: Heat to 100°C (oil bath) or 120°C (Microwave) for 1 hour.
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Data Summary: Substituent Effects
The following table summarizes the impact of C4-substituents on kinase selectivity profiles (generalized data based on JNK/PLK4 inhibitor SAR studies).
| C4 Substituent | Physicochemical Effect | Kinase Pocket Interaction | Primary Application |
| -H (Unsubstituted) | Baseline | None | Reference Standard |
| -Phenyl | Increased Lipophilicity | Hydrophobic Shelf / Selectivity | Potency Booster |
| -Pyridine / Pyrazole | Lower LogP, H-Bond Acceptor | Solvent Front / H-Bonding | Solubility & ADME |
| -Morpholine | High Solubility | Solvent Exposed Area | Pharmacokinetic Optimization |
| -NH-Aryl | H-Bond Donor/Acceptor | Ribose Pocket Extension | Specificity (e.g., VEGFR) |
References
-
Regioselective Synthesis of Indazoles
- Title: "An Efficient Synthesis of 1H-Indazoles
- Source:Journal of Organic Chemistry
-
URL:[Link]
-
Kinase Binding Mode (Indazole Scaffold)
- Title: "Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone"
- Source:Journal of Medicinal Chemistry
-
URL:[Link]
-
Suzuki Coupling on Indazoles
-
PLK4 Inhibitors (Indazole Example)
- Title: "Discovery of Polo-Like Kinase 4 Inhibitors: Design and Optimiz
- Source:Journal of Medicinal Chemistry
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Binding mode of the 4-anilinoquinazoline class of protein kinase inhibitor: X-ray crystallographic studies of 4-anilinoquinazolines bound to cyclin-dependent kinase 2 and p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 4-Iodoimidazole synthesis - chemicalbook [chemicalbook.com]
- 9. d-nb.info [d-nb.info]
- 10. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: 4-Iodoindazole as a Linchpin Scaffold in Kinase Inhibitor Design
Topic: Medicinal Chemistry Applications of 4-Iodoindazole Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indazole scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere for the indole and purine rings found in endogenous biological ligands. While 3- and 6-substituted indazoles (e.g., Axitinib, Pazopanib) are well-represented in FDA-approved therapeutics, the 4-substituted indazole remains an underutilized but high-value pharmacophore, particularly for accessing the "gatekeeper" regions of protein kinases and modulating GPCR activity.
This guide focuses on 4-iodo-1H-indazole as the critical synthetic entry point. The C4-iodine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) in a position that is otherwise difficult to functionalize via electrophilic aromatic substitution.
Structural Rationale & Pharmacophore Analysis
The "Gatekeeper" Trajectory
In the context of Type I and Type II kinase inhibitors, the indazole core typically binds to the hinge region of the ATP-binding pocket via the N1-H (donor) and N2 (acceptor) motif.
-
C3 Position: Vectors towards the solvent-exposed front.
-
C4 Position: Vectors deeply into the hydrophobic back-pocket or towards the gatekeeper residue (e.g., T790M in EGFR).
-
Why 4-Iodo? The iodine atom at C4 allows for the late-stage introduction of bulky hydrophobic groups (aryl, heteroaryl, vinyl) necessary to displace water networks or induce conformational changes (e.g., "DFG-out" shifts) in the target protein.
Bioisosterism
The 4-iodoindazole core serves as a precursor to bioisosteres of:
-
7-Substituted Indoles: Improving metabolic stability (reducing oxidation at the electron-rich C3 of indole).
-
9-Substituted Purines: Mimicking the adenine base of ATP with altered hydrogen-bonding capabilities.
Synthetic Access: Constructing the Core
Direct iodination of 1H-indazole typically yields the 3-iodo isomer due to the electronic richness of the pyrazole ring. Therefore, the 4-iodo isomer must be constructed de novo or via functional group interconversion from a 4-amino precursor.
Validated Synthetic Route (The "Modified Jacobson" Approach)
The most robust route to 4-iodoindazole avoids isomer separation issues by starting from 2-methyl-3-nitroaniline .
Caption: Figure 1. Regioselective synthesis of 4-iodo-1H-indazole via the Jacobson cyclization and Sandmeyer transformation.
Experimental Protocols
Protocol A: Sandmeyer Transformation (4-Aminoindazole to 4-Iodoindazole)
This protocol is critical because direct iodination fails to access the C4 position.
Reagents:
-
4-Amino-1H-indazole (1.0 equiv)
-
Sodium Nitrite (NaNO2) (1.2 equiv)
-
Potassium Iodide (KI) (2.0 equiv)
-
Sulfuric Acid (H2SO4, 20% aq) or HCl (6M)
-
Urea (catalytic, optional)
Methodology:
-
Diazotization: Suspend 4-amino-1H-indazole (e.g., 1.33 g, 10 mmol) in 20% H2SO4 (20 mL) in a round-bottom flask. Cool the mixture to 0–5 °C in an ice/salt bath.
-
Critical Control: The temperature must not exceed 5 °C to prevent decomposition of the diazonium salt to the phenol.
-
-
Add a solution of NaNO2 (0.83 g, 12 mmol) in water (5 mL) dropwise over 15 minutes. Stir at 0 °C for 30 minutes.
-
Validation: The solution should become clear (or less turbid). Test with starch-iodide paper (instant blue/black confirms excess HNO2). Add urea to quench excess HNO2 if necessary.
-
-
Iodination: Dissolve KI (3.32 g, 20 mmol) in water (10 mL). Add this solution slowly to the cold diazonium mixture.
-
Observation: Evolution of nitrogen gas (bubbling) and formation of a dark/brown precipitate (iodine/product complex).
-
-
Workup: Allow the mixture to warm to room temperature and stir for 2 hours. Heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium intermediate.
-
Quench: Cool and neutralize with saturated NaHCO3. Add 10% Na2S2O3 (sodium thiosulfate) to reduce excess iodine (color changes from brown to pale yellow).
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol B: C4-Suzuki-Miyaura Cross-Coupling
Standard conditions for functionalizing the 4-iodo core.
Reagents:
-
4-Iodo-1H-indazole (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Pd(PPh3)4 (5 mol%)
-
Na2CO3 (2.0 equiv, 2M aqueous)
-
1,4-Dioxane (degassed)
Methodology:
-
Combine 4-iodoindazole, boronic acid, and Pd catalyst in a microwave vial or pressure tube.
-
Evacuate and backfill with Argon (3 cycles).
-
Add degassed Dioxane and Na2CO3 solution.
-
Heat at 90–100 °C for 4–12 hours (or 120 °C for 30 min in microwave).
-
Note: Protection of N1 (e.g., with THP or Boc) is often recommended to improve solubility and prevent catalyst poisoning by the free indazole nitrogen, though unprotected couplings are possible.
Therapeutic Case Studies
PLK4 Inhibitors (Oncology)
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication.[1] Overexpression leads to tumorigenesis.
-
Mechanism: 4-Substituted indazoles have been identified as potent PLK4 inhibitors. The 4-position substituent (often a substituted styryl or aryl group) extends into the cryptic pocket near the gatekeeper.
-
Key Compound: C05 (and related analogs like 400631).
-
SAR Insight: The 4-iodo precursor allows for the installation of vinyl linkers via Heck coupling or Suzuki coupling, which are essential for picomolar potency.
Nav1.7 Blockers (Pain Management)
Voltage-gated sodium channels are targets for neuropathic pain.
-
Mechanism: 4-Aryl indazoles bind to the voltage-sensing domain. The vector from C4 allows the molecule to navigate the lipophilic fenestrations of the channel.
Structure-Activity Relationship (SAR) Logic
The following decision tree illustrates when to deploy the 4-iodoindazole scaffold versus 3- or 6-substituted variants.
Caption: Figure 2. SAR Decision Tree for Indazole Substitution Patterns.
Quantitative Data Summary
| Reaction Step | Precursor | Reagents | Typical Yield | Key Challenge |
| Cyclization | 2-Methyl-3-nitroaniline | NaNO2, AcOH | 75-85% | Temperature control to prevent diazo decomposition. |
| Reduction | 4-Nitroindazole | SnCl2, HCl | 80-90% | Complete removal of Tin salts during workup. |
| Sandmeyer | 4-Aminoindazole | NaNO2, KI | 60-75% | Formation of phenol byproduct if temp > 5°C. |
| Suzuki Coupling | 4-Iodoindazole | Ar-B(OH)2, Pd(0) | 50-85% | N1-H acidity can poison Pd; Protection (THP/Boc) often required. |
References
-
Synthesis of Indazoles (Jacobson Method)
-
Organic Syntheses, Coll. Vol. 3, p. 660 (1955); Vol. 20, p. 73 (1940).
-
-
PLK4 Inhibitor Design (Compound C05)
-
Li, Z., et al. "Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors." RSC Medicinal Chemistry, 2020.
-
- Indazole Scaffold in Kinase Inhibitors: Boulanger, J., et al. "Indazole as a privileged scaffold in kinase inhibitor discovery." Journal of Medicinal Chemistry, 2018.
-
Sandmeyer Reaction Protocols
-
Organic Syntheses, Coll. Vol. 1, p. 170 (1941). (General Sandmeyer Iodination).
-
-
Nav1.
-
Frost, J., et al. "Substituted Indazoles as Nav1.7 Blockers for the Treatment of Pain." Journal of Medicinal Chemistry, 2016.
-
Sources
4-Halogenated Indazole Protecting Group Strategies: A Technical Guide
Executive Summary: The "Peri-Strain" Challenge
In medicinal chemistry, 4-halogenated indazoles (F, Cl, Br, I) represent a high-value pharmacophore but present a unique synthetic challenge: N1 vs. N2 regioselectivity .
Unlike unsubstituted indazoles, which favor N1-alkylation/protection on thermodynamic grounds, 4-haloindazoles possess a bulky substituent at the C4 position. This creates significant peri-strain (steric clash) with any protecting group (PG) installed at N1. Consequently, standard protocols often fail, yielding complex mixtures or favoring the kinetically accessible N2 isomer.
This guide provides a field-validated framework for navigating these steric and electronic constraints, ensuring the integrity of the Carbon-Halogen (C-X) bond during protection and deprotection.
Part 1: Mechanistic Drivers & The C4-Halo Effect
To control regiochemistry, one must understand the competing forces at play. The indazole ring exists in a tautomeric equilibrium.[1]
-
Thermodynamic Control (N1): The 1H-indazole (N1-H) is aromatic and typically more stable (~4.5 kcal/mol) than the 2H-indazole (quinoid-like character).
-
Kinetic Control (N2): The N2 nitrogen is less sterically hindered and often more nucleophilic (lone pair availability), leading to faster initial reaction rates.
-
The C4-Halo Perturbation: A halogen at C4 occupies the space directly adjacent to N1.
-
Effect: It destabilizes the N1-PG adduct via Van der Waals repulsion.
-
Result: For 4-bromo and 4-iodoindazoles, the energy gap between N1 and N2 products narrows, often making N2 the major product under mild conditions.
-
Visualization: The Regioselectivity Decision Pathway
Caption: Figure 1. The C4-halogen introduces a steric penalty for N1 protection, often necessitating thermodynamic forcing conditions to overcome the kinetic preference for N2.
Part 2: Strategic Selection Matrix
The choice of protecting group must be orthogonal to the C-X bond (susceptible to reduction or metal-halogen exchange) and compatible with downstream chemistry (e.g., Suzuki coupling, Lithiation).
Table 1: Protecting Group Compatibility for 4-Haloindazoles
| Protecting Group (PG) | Regioselectivity Tendency | C4-Halo Compatibility | Deprotection Risk | Best For... |
| THP (Tetrahydropyranyl) | Mixed / N1 (Thermodynamic) | High | Low (Acidic) | General synthesis; Lithiation (N1-THP directs ortho). |
| SEM (Trimethylsilylethoxymethyl) | N2 Dominant (Kinetic) | High | Low (Fluoride/Acid) | N2-selective chemistry; SEM-directed lithiation at C3.[2] |
| Boc (tert-Butyloxycarbonyl) | N1 (Thermodynamic) | High | Low (Acidic/Thermal) | Activating ring for SNAr; Short sequences (Boc is labile). |
| Bn (Benzyl) / PMB | N1 (Thermodynamic) | CRITICAL RISK | High (Hydrogenolysis) | Avoid if C4-Br/I is present (Pd/H2 cleaves Ar-X). |
| Tosyl (Ts) | N1 (Thermodynamic) | High | Medium (Base hydrolysis) | Crystallinity; Electron-withdrawing activation. |
Part 3: Experimental Protocols
Protocol A: N1-Selective Protection (Overcoming C4 Sterics)
Target: 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Rationale: To force N1 protection against the C4 steric block, we utilize thermodynamic equilibration . Acid-catalyzed THP protection is reversible; heating drives the reaction toward the thermodynamically stable N1 isomer despite the steric penalty.
-
Setup: Charge a dried flask with 4-bromo-1H-indazole (1.0 equiv) and anhydrous Toluene (0.2 M). Note: Toluene allows higher reflux temperatures than DCM/THF.
-
Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP) (2.5 equiv) and a catalytic amount of Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv).
-
Equilibration: Heat the reaction to 85°C for 4–12 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with saturated NaHCO3 and brine.
-
Purification: Silica gel chromatography (Hex/EtOAc). The N1 isomer is typically less polar (higher Rf) than the N2 isomer.
Protocol B: N2-Selective Protection (Exploiting Kinetics)
Target: 4-Bromo-2-((2-(trimethylsilyl)ethoxy)methyl)-2H-indazole
Rationale: SEM-Cl is a highly reactive "hard" electrophile. Under basic conditions at low temperature, the reaction is kinetically controlled, favoring the more accessible N2 position, especially given the C4-blockade at N1.
-
Setup: Dissolve 4-bromo-1H-indazole (1.0 equiv) in anhydrous THF (0.15 M) under Argon. Cool to 0°C .
-
Deprotonation: Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min at 0°C.
-
Observation: Gas evolution (H2) must cease before proceeding.
-
-
Alkylation: Add SEM-Cl (1.1 equiv) dropwise over 10 minutes.
-
Reaction: Stir at 0°C for 2 hours. Do not warm to reflux , as this may encourage isomerization to N1.
-
Workup: Quench with ice water. Extract with Et2O (ether is preferred to avoid emulsions with silicon byproducts).
Part 4: Deprotection & Halogen Integrity
The most critical failure mode in 4-haloindazole chemistry is the accidental cleavage of the Carbon-Halogen bond during deprotection.
The Hydrogenolysis Trap
NEVER use Benzyl (Bn) or p-Methoxybenzyl (PMB) groups if you intend to remove them while retaining a C4-Bromine or Iodine. Standard deprotection (H2, Pd/C) will perform a hydrodehalogenation (Ar-X
Safe Deprotection Workflows
Table 2: Safe Deprotection Conditions for 4-Haloindazoles
| PG | Reagent | Conditions | Ar-X Stability |
| THP | HCl (aq) / MeOH | 60°C, 2h | Excellent . Acid does not affect Ar-Br/I. |
| THP | TFA / DCM | RT, 1h | Excellent . |
| SEM | TBAF / THF | Reflux, 4h | Excellent . Fluoride is orthogonal to Ar-X. |
| SEM | HCl / EtOH | Reflux, 2h | Excellent . Alternative if TBAF fails. |
| Boc | HCl / Dioxane | RT, 2h | Excellent . Anhydrous conditions preferred. |
Visualization: Deprotection Logic Flow
Caption: Figure 2. Safety logic for deprotection. Hydrogenolysis must be strictly avoided to preserve the C4-halogen substituent.
References
-
Regioselective Alkylation of Indazoles (Mechanistic Insights)
- Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
- Source: Beilstein J. Org. Chem. 2024, 20, 1940–1954.
-
URL:[Link]
-
N2-Selective Alkylation Str
-
SEM Protection & Lithi
-
Protecting Group Str
-
Boc Protection Protocols
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- 4. wuxibiology.com [wuxibiology.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
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- 7. organic-synthesis.com [organic-synthesis.com]
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- 10. d-nb.info [d-nb.info]
- 11. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. jocpr.com [jocpr.com]
Methodological & Application
Introduction: The Strategic Importance of Indazole Alkynylation
An Application Guide to the Sonogashira Coupling of N-Boc-4-iodoindazole for Pharmaceutical and Materials Science Research
The indazole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with significant biological activity. The ability to functionalize this heterocycle with precision is paramount for developing new therapeutic agents and advanced organic materials.[1] The Sonogashira cross-coupling reaction stands as a cornerstone methodology for forming carbon-carbon bonds, specifically between sp²-hybridized carbons (like those in aryl halides) and sp-hybridized carbons of terminal alkynes.[2][3] This reaction is particularly valuable for its mild conditions and tolerance of various functional groups, making it ideal for late-stage functionalization in complex molecule synthesis.[2]
This application note provides a comprehensive guide to the Sonogashira coupling of tert-butyl 4-iodo-1H-indazole-1-carboxylate (N-Boc-4-iodoindazole). We will delve into the mechanistic underpinnings of the reaction, offer field-tested insights into optimizing reaction conditions, and provide a detailed, step-by-step protocol for researchers. The focus is on explaining the causality behind experimental choices to empower scientists to adapt and troubleshoot the methodology effectively.
Mechanistic Foundation: The Dual Catalytic Cycle
The Sonogashira coupling's efficiency stems from a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5] While the precise mechanism can be complex and subject to reaction conditions, the generally accepted pathway provides a robust framework for understanding the role of each reagent.[3][4]
The reaction begins with the activation of a palladium(0) species, which undergoes oxidative addition with the aryl halide (N-Boc-4-iodoindazole) to form a palladium(II) intermediate.[2][5] Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[2] This copper acetylide then undergoes transmetalation with the palladium(II) complex, transferring the alkyne group to the palladium center and regenerating the copper(I) catalyst. The final step is reductive elimination from the palladium complex, which forms the desired C(sp²)-C(sp) bond of the product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[5]
Key Parameters for Coupling with N-Boc-4-iodoindazole
The Substrate: N-Boc-4-iodoindazole
-
Aryl Iodide Reactivity : The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl.[2] The carbon-iodine bond in N-Boc-4-iodoindazole is the weakest, making it highly susceptible to oxidative addition by the palladium catalyst. This high reactivity allows the reaction to proceed under mild conditions, often at room temperature or with gentle heating.[2]
-
The N-Boc Protecting Group : The tert-butoxycarbonyl (Boc) group serves two critical functions. First, it protects the acidic N-H proton of the indazole ring, preventing it from interfering with the basic conditions of the reaction or acting as a competing site for metallation.[1][6] Unprotected N-H indazoles can lead to significantly lower yields or reaction failure.[1][6] Second, the bulky Boc group enhances the solubility of the indazole substrate in common organic solvents used for the coupling.
The Catalyst System
-
Copper(I) Co-catalyst : Copper(I) iodide (CuI) is the standard co-catalyst. Its primary role is to facilitate the deprotonation of the terminal alkyne and form the crucial copper acetylide intermediate.[2][5] This greatly accelerates the transmetalation step compared to direct reaction of the alkyne with the palladium complex.[5] Loadings typically range from 5-20 mol%.[7][8]
-
Copper-Free Variant : While effective, the copper co-catalyst can sometimes promote the undesirable homocoupling of the terminal alkyne (Glaser coupling), leading to byproduct formation and complicating purification.[4] Copper-free Sonogashira protocols exist, but they often require stronger bases, different ligands, or higher temperatures to achieve comparable reaction rates.[9][10] For routine synthesis with N-Boc-4-iodoindazole, the standard Pd/Cu system is highly reliable.
The Base and Solvent
-
Amine Base : An amine base, typically a liquid alkylamine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential.[2] It serves to neutralize the hydrogen iodide (HI) that is formed as a byproduct of the reaction.[2] Furthermore, it acts as a ligand and can facilitate the catalytic cycle. Often, the amine can be used in excess and serve as a co-solvent or even the sole solvent.[2]
-
Solvent : Anhydrous, polar aprotic solvents are preferred to ensure all reagents remain in solution. N,N-Dimethylformamide (DMF) is an excellent choice due to its high polarity and boiling point.[7][8] Tetrahydrofuran (THF) is another common option. A mixture of the amine base and a solvent like DMF (e.g., 2:1 DMF:Et₃N) provides a robust reaction medium.[7]
Experimental Protocols and Workflow
The following protocol is a validated starting point for the Sonogashira coupling of N-Boc-4-iodoindazole with a generic terminal alkyne.
Detailed Step-by-Step Protocol
This protocol is adapted from established procedures for the Sonogashira coupling of iodo-indazoles and related heterocycles.[7][8]
Materials:
-
N-Boc-4-iodoindazole (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 mmol, 5 mol%)
-
Copper(I) Iodide (CuI) (0.10 mmol, 10 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
-
Anhydrous Triethylamine (Et₃N) (5 mL)
-
Oven-dried Schlenk flask or round-bottom flask with a reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
-
Standard workup and purification reagents (EtOAc, water, brine, MgSO₄, silica gel)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-Boc-4-iodoindazole (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.10 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (10 mL) and anhydrous Et₃N (5 mL) via syringe. The solvent should be degassed prior to use by sparging with argon for 15-20 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 65-70 °C.[7][8] Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting N-Boc-4-iodoindazole is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with water (2 x 30 mL) and then with brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-alkynyl-N-Boc-indazole product.
Table of Reaction Parameters & Conditions
| Parameter | Recommended Range | Rationale & Notes |
| Aryl Halide | N-Boc-4-iodoindazole | Highly reactive substrate, allowing for mild conditions.[2] |
| Alkyne | 1.1 - 2.0 equiv | A slight excess is used to drive the reaction to completion. |
| Pd Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | 2-10 mol%. Air-stable Pd(II) precatalysts are often more convenient.[7] |
| Cu Co-catalyst | CuI | 5-20 mol%. Essential for the classic mechanism; can be omitted in copper-free variants.[7] |
| Base | Et₃N, DIPEA | >2.0 equiv. Neutralizes HI byproduct and facilitates alkyne deprotonation.[2] |
| Solvent | DMF, THF, or Et₃N | Anhydrous and degassed conditions are critical for catalyst stability.[7] |
| Temperature | Room Temp. to 80 °C | Aryl iodides are reactive enough for lower temperatures, but gentle heating (65-70 °C) ensures a reasonable reaction rate.[7][8] |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidative deactivation. |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inactive catalyst.
-
Solution: Ensure a strictly inert atmosphere and use anhydrous, degassed solvents. The palladium precatalyst may be old; use a fresh batch.
-
-
Formation of Alkyne Dimer (Homocoupling):
-
Cause: Glaser coupling, promoted by the copper catalyst and oxygen.
-
Solution: Thoroughly degas all solvents and maintain a strict inert atmosphere. If the problem persists, consider a copper-free protocol.[4]
-
-
Dehalogenation of Starting Material (Hydrodehalogenation):
-
Cause: A known side reaction where the iodo group is replaced by a hydrogen atom.
-
Solution: This can sometimes be minimized by adjusting the temperature or catalyst system. Ensure the alkyne is present from the start of the reaction.
-
Conclusion
The Sonogashira coupling is a powerful and reliable method for the alkynylation of N-Boc-4-iodoindazole. By understanding the roles of the palladium catalyst, copper co-catalyst, base, and solvent, researchers can effectively synthesize a diverse library of 4-alkynyl indazole derivatives. The high reactivity of the iodo-indazole substrate allows for mild and flexible reaction conditions. The protocol provided herein serves as a robust starting point for exploration, enabling the synthesis of novel compounds for drug discovery and materials science.
References
-
Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link][4]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 22, 2026, from [Link][2]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 22, 2026, from [Link][11]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link][5]
-
Ullah, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1939. [Link][1]
-
Ullah, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. ResearchGate. [Link][12]
-
Cassanelli, A., et al. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2005(05), 771-780. [Link][7]
-
Cacchi, S., et al. (2013). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry, 78(9), 4499-4507. [Link][13]
-
Paun, A., et al. (2002). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link][6]
-
He, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15449-15459. [Link][14]
-
Merkul, E., et al. (2009). Three-Component Synthesis of N-Boc-4-iodopyrroles and Sequential One-Pot Alkynylation. Organic Letters, 11(10), 2269-2272. [Link][15]
-
Zare, A., et al. (2017). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 7(52), 32679-32703. [Link][9]
-
Li, J., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9(16), 9131-9137. [Link][16]
-
The Reaction Times. (2008, August 15). Copper-free Sonogashira coupling. [Link][10]
-
Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds. Retrieved February 22, 2026, from [17]
-
Chen, Y., et al. (2009). Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. Tetrahedron, 65(36), 7454-7460. [Link][8]
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- 8. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Protocol & Application Notes: Trifluoroacetic Acid-Mediated Boc Deprotection of tert-Butyl 4-iodo-1H-indazole-1-carboxylate
An Application Note for Drug Development Professionals
This guide provides a detailed protocol and in-depth scientific context for the deprotection of tert-butyl 4-iodo-1H-indazole-1-carboxylate to yield 4-iodo-1H-indazole using Trifluoroacetic Acid (TFA). The document is tailored for researchers, scientists, and drug development professionals who require a robust, reproducible, and well-understood method for this critical synthetic transformation.
Introduction: Strategic Importance
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs).[1] Its stability across a wide array of chemical conditions, combined with its clean and efficient removal under acidic conditions, makes it an ideal protecting group for amine functionalities, such as the indazole nitrogen.[1][2]
The 4-iodo-1H-indazole scaffold is a valuable intermediate in medicinal chemistry, serving as a key building block for introducing the indazole moiety into more complex molecules.[3] The successful and high-yielding deprotection of its Boc-protected precursor is a critical step that demands a reliable and well-characterized protocol. This document outlines such a procedure using Trifluoroacetic Acid (TFA), a common and highly effective reagent for this purpose.[1][4]
Reaction Mechanism: The "Why" Behind the Method
The deprotection of a Boc-protected amine with TFA is an acid-catalyzed hydrolysis reaction.[1] Understanding the mechanism is crucial for optimizing conditions and troubleshooting potential issues.
The process unfolds in four key steps:
-
Protonation: The reaction begins with the protonation of the carbonyl oxygen of the Boc group by the strong acid, TFA. This initial step activates the protecting group.[2][5]
-
Fragmentation: The protonated intermediate is unstable and fragments. The tert-butyl-oxygen bond cleaves to form a highly stable tert-butyl carbocation and an unstable carbamic acid intermediate.[2][5]
-
Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing the deprotected amine and gaseous carbon dioxide (CO₂). This step is irreversible and drives the reaction to completion.[1][5]
-
Salt Formation: The newly liberated amine is basic and is immediately protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[1][5]
Caption: Mechanism of TFA-mediated Boc deprotection.
The Role of the tert-Butyl Cation
The liberated tert-butyl cation is a reactive electrophile. In complex molecules, particularly peptides with electron-rich residues like tryptophan or methionine, this cation can lead to unwanted alkylation side-products.[1][6][7] While less of a concern for the target molecule in this protocol, it is best practice to be aware of this potential side reaction. Scavengers like water or triisopropylsilane (TIS) can be added to trap the cation, converting it to tert-butanol or isobutane, respectively.[1][6]
Detailed Experimental Protocol
This protocol provides a reliable method for the deprotection of tert-butyl 4-iodo-1H-indazole-1-carboxylate.
Materials and Reagents
| Reagent/Material | Molecular Wt. | Molarity/Conc. | Amount (Example) | Equivalents |
| tert-Butyl 4-iodo-1H-indazole-1-carboxylate | 372.19 g/mol | - | 1.0 g | 1.0 |
| Dichloromethane (DCM), anhydrous | 84.93 g/mol | - | 10 mL | - |
| Trifluoroacetic Acid (TFA) | 114.02 g/mol | ~13.4 M | 10 mL | ~50 |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Saturated | As needed | - |
| Brine (Saturated NaCl solution) | - | Saturated | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 g/mol | - | As needed | - |
Step-by-Step Methodology
Caption: Experimental workflow for Boc deprotection.
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the tert-butyl 4-iodo-1H-indazole-1-carboxylate (1.0 g, 2.69 mmol) in anhydrous dichloromethane (DCM, 10 mL).[1]
-
Acid Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add Trifluoroacetic Acid (TFA, 10 mL) dropwise. Caution: This addition can be exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 1-4 hours.[1] The progress of the reaction should be monitored until the starting material is fully consumed (see Section 4).
-
Work-up: Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[1]
-
Work-up: Neutralization: Redissolve the oily residue in an appropriate organic solvent like ethyl acetate or DCM (50 mL). Carefully transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases.[1] This step neutralizes the remaining TFA, converting the product from its TFA salt to the free amine.
-
Work-up: Extraction: Wash the organic layer with brine (saturated NaCl solution).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude 4-iodo-1H-indazole.[1]
-
Purification: The crude product, typically a solid, can be purified by silica gel column chromatography or recrystallization to achieve high purity.[8]
Reaction Monitoring & Product Characterization (Self-Validation)
Verifying reaction completion and product identity is essential for trustworthiness.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method to monitor the reaction's progress.[9]
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A starting point is 30-50% Ethyl Acetate in Hexanes.
-
Observation: The Boc-protected starting material is significantly less polar than the deprotected product. Therefore, the product spot will have a much lower Retention Factor (Rƒ) than the starting material spot. The reaction is complete when the starting material spot is no longer visible by UV light.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be used to track the disappearance of the starting material's mass peak (m/z = 373.0 for [M+H]⁺) and the appearance of the product's mass peak (m/z = 245.0 for [M+H]⁺).[1][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The final, purified product should be characterized by ¹H and ¹³C NMR. The most telling sign of a successful deprotection is the complete disappearance of the characteristic singlet peak for the nine tert-butyl protons, which typically appears around 1.6-1.7 ppm in the ¹H NMR spectrum.[11]
Safety and Handling Precautions
Trifluoroacetic Acid (TFA) is a highly corrosive and hazardous chemical that requires strict safety protocols.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a lab coat, long pants, closed-toed shoes, and acid-resistant gloves (double-gloving is recommended).[12][13]
-
Engineering Controls: All work with TFA must be conducted inside a certified chemical fume hood to prevent inhalation of its corrosive vapors.[12][14][15]
-
Handling: Handle and open TFA containers with extreme care. It is hygroscopic and air-sensitive.[14][15]
-
Spills: In case of a spill, contain the liquid with an inert absorbent material (e.g., vermiculite) and place it in a sealed container for chemical waste disposal. Do not allow it to enter drains.[16]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12][16] An emergency safety shower should be readily accessible.[13]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]
-
Inhalation: Move the individual to fresh air immediately and seek medical attention.[12]
-
Troubleshooting
| Issue Observed | Potential Cause | Suggested Solution |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.[6]2. Degradation of TFA (if old or improperly stored). | 1. Extend the reaction time at room temperature. Gentle warming (to 40°C) can be attempted, but monitor for side products.2. Use a fresh bottle of TFA. |
| Low Yield After Workup | 1. Product is partially water-soluble, leading to loss during aqueous wash.2. Incomplete extraction from the aqueous layer. | 1. Minimize the volume of aqueous washes. Saturate the aqueous layer with NaCl (brine) to decrease the polarity and "salt out" the product.2. Perform multiple extractions (3x) with the organic solvent. |
| Product is a Gummy Oil, Not a Solid | Residual solvent or TFA salt contamination. | Co-evaporate the crude product with a non-polar solvent like toluene or hexanes multiple times to azeotropically remove residual TFA. Ensure complete neutralization during workup. |
References
- BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem.
- BenchChem. (2025).
- Amherst College. (2024). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid.
- BenchChem. (2025). Technical Support Center: Optimizing the Synthesis of 4-iodo-1H-imidazole. BenchChem.
- Carl ROTH. (2024). Safety Data Sheet: Trifluoroacetic acid D. Carl ROTH.
- Thermo Fisher Scientific. (2009).
- New Jersey Department of Health. HAZARD SUMMARY: TRIFLUOROACETIC ACID. NJ.gov.
- Halocarbon Life Sciences. SDS – SAFETY DATA SHEET: TRIFLUOROACETIC ACID. Halocarbon.com.
- Thermo Fisher Scientific. Introduction to Cleavage Techniques. Thermo Fisher Scientific.
- BenchChem. (2025). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. BenchChem.
- BenchChem. (2025). Scavengers for Boc deprotection to prevent side reactions. BenchChem.
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA. commonorganicchemistry.com.
- BenchChem. (2025). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers. BenchChem.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection. greenchemistryguide.org.
- Microsaic Systems. (2025). Automated reaction monitoring by direct analysis mass spectrometry. Microsaic.com.
- Wuts, P. G., & Greene, T. W. (2012). A simple and efficient green method for the deprotection of N-Boc in various structurally diverse amines under water-mediated. International Journal of Organic Chemistry, 2(2), 159-162.
- BenchChem. (2025). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. BenchChem.
- Nordmann. (n.d.). 4-Iodo-1H-indazole. nordmann.global.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Iodo-1H-indazole (885522-11-2) at Nordmann - nordmann.global [nordmann.global]
- 4. mcours.net [mcours.net]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. microsaic.com [microsaic.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. amherst.edu [amherst.edu]
- 13. nj.gov [nj.gov]
- 14. carlroth.com [carlroth.com]
- 15. fishersci.com [fishersci.com]
- 16. halocarbonlifesciences.com [halocarbonlifesciences.com]
Microwave-Assisted Functionalization of 4-Iodoindazole: Overcoming Steric Congestion at the C4 Position
Executive Summary
The 4-iodoindazole scaffold represents a privileged yet synthetically challenging motif in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors (e.g., Axitinib analogs) and GPCR ligands. The C4 position is characterized by significant steric congestion due to the peri-interaction with the C3 substituent and the N1/N2 pyrazole nitrogens. Conventional thermal functionalization often suffers from sluggish kinetics, incomplete conversion, and dehalogenation side reactions.
This guide details optimized microwave-assisted protocols for the functionalization of 4-iodoindazole. By leveraging the dielectric heating effects of microwave irradiation, researchers can overcome the activation energy barriers associated with this hindered position, reducing reaction times from hours to minutes while suppressing protodehalogenation.
Strategic Considerations: The C4 Challenge
Before attempting cross-coupling, the unique electronic and steric environment of the 4-iodoindazole must be addressed.
Steric and Electronic Environment
Unlike the 5- or 6-positions, the C4 position is electronically deactivated and sterically crowded.
-
Peri-Interaction: The C4-iodine atom is in close proximity to the C3-proton (or substituent), creating significant torsional strain during the oxidative addition step of palladium catalysis.
-
Catalyst Poisoning: The free N-H of the indazole can bind to Pd(II) species, arresting the catalytic cycle.
The N-Protection Prerequisite
Critical Step: Direct coupling of unprotected 4-iodoindazole is rarely successful. Regioselective protection is required.
-
N1-Protection (Thermodynamic): Preferred for C4-functionalization. Protecting N1 pushes the electron density away from the C4 position less than N2 protection, but more importantly, it prevents the "indazole shuffle" (tautomerization) that complicates NMR interpretation.
-
Recommended Groups:
-
THP (Tetrahydropyranyl): Acid labile, good for Suzuki.
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Stable to base, removable with fluoride.
-
Boc (tert-Butyloxycarbonyl): Electron-withdrawing, facilitates oxidative addition but labile under high-temperature microwave basic conditions.
-
Workflow Visualization
The following diagram outlines the logical flow for synthesizing C4-functionalized indazoles, highlighting the critical decision points for ligand selection based on the coupling partner.
Figure 1: Strategic workflow for the microwave-assisted synthesis of 4-substituted indazoles.
Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling[1]
This protocol is optimized for coupling hindered 4-iodoindazoles with aryl boronic acids. The use of XPhos Pd G2 is critical here; the bulky biaryl phosphine ligand promotes oxidative addition into the hindered C4-I bond.
Materials
-
Substrate: 1-(Tetrahydro-2H-pyran-2-yl)-4-iodoindazole (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G2 (2-5 mol%)
-
Base:
(2.0 equiv, 1M aqueous solution) or (3.0 equiv) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
Vessel: 10 mL Microwave-transparent crimp-sealed vial (e.g., borosilicate glass)
Step-by-Step Methodology
-
Charge: In a glovebox or nitrogen-flushed hood, add the indazole substrate (0.5 mmol), boronic acid (0.75 mmol), and XPhos Pd G2 (10-20 mg) to the microwave vial.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and 1M aqueous
(1 mL). -
Seal & Purge: Crimp the cap with a PTFE-lined septum. Purge with
via balloon needle for 2 minutes if not prepared in a glovebox. -
Irradiation: Place in the microwave reactor.
-
Ramp: 2 minutes to target temperature.
-
Hold: 100°C for 30 minutes.
-
Stirring: High (magnetic stir bar essential).
-
Power: Dynamic (set max to 150W to prevent overshoot).
-
-
Work-up: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash filtrate with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Optimization Data (Representative)
| Entry | Catalyst | Base | Solvent | Temp/Time | Yield (%) |
| 1 | DME/H2O | 80°C / 12h (Thermal) | 35% | ||
| 2 | Dioxane/H2O | 100°C / 1h (MW) | 62% | ||
| 3 | XPhos Pd G2 | Dioxane/H2O | 100°C / 30m (MW) | 91% | |
| 4 | XPhos Pd G2 | DMF | 120°C / 20m (MW) | 84% |
Note: Entry 1 represents standard thermal conditions which often result in incomplete conversion due to catalyst deactivation over long heating periods.
Protocol B: Microwave-Assisted Buchwald-Hartwig Amination
Forming C-N bonds at the 4-position is significantly more difficult than C-C bonds due to the reductive elimination barrier created by steric bulk. BrettPhos or RuPhos precatalysts are required.
Materials
-
Substrate: 1-Boc-4-iodoindazole or 1-SEM-4-iodoindazole (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 (3-5 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) - Must be stored in desiccator.
-
Solvent: Toluene or t-Amyl Alcohol (Anhydrous)
Step-by-Step Methodology
-
Drying: Flame-dry the microwave vial and cool under argon.
-
Charge: Add Pd catalyst, NaOtBu, and indazole substrate.
-
Solvent/Amine: Add anhydrous Toluene (4 mL). If the amine is liquid, add via syringe. If solid, add with other solids.
-
Irradiation:
-
Temp: 110°C.[1]
-
Time: 20-40 minutes.
-
Pre-stir: 30 seconds to ensure base suspension.
-
-
Quench: Dilute with DCM, filter through silica plug.
-
Caution: If using Boc-protection, high temperatures (>120°C) with alkoxide bases may cause premature deprotection. If this occurs, switch to
(weaker base) and increase time to 1 hour.
Troubleshooting & Quality Control
Dehalogenation (Reduction)
-
Symptom: Observation of unsubstituted indazole (M-I + H) in LCMS.
-
Cause: Overheating or "hot spots" in the microwave field; hydride source from solvent.
-
Fix: Reduce temperature by 10°C and extend time. Ensure high stirring rate to distribute heat. Switch solvent from alcohols (isopropanol) to non-protic (Dioxane, Toluene).
Regioisomer Contamination
-
Symptom: Multiple spots on TLC with identical Mass.
-
Cause: Migration of the protecting group or N2-alkylation during the starting material synthesis.
-
Fix: Verify the purity of the N1-protected starting material via NOESY NMR (Look for NOE between N1-protecting group protons and C7-H; C4-H is too far).
Palladium Removal
Indazoles are potent metal chelators. Residual Pd can affect biological assays.
-
Protocol: Post-reaction, treat the organic layer with SiliaMetS® Thiol or Trimercaptotriazine (TMT) scavengers for 30 minutes at 40°C before final concentration.
References
-
Microwave-Assisted Functionalization of Indazoles. Asian Journal of Research in Chemistry. (2023). Link
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry. (2024). Link
-
Microwave-Assisted Buchwald–Hartwig Double Amination. Kaunas University of Technology. (2024). Link
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry. (2014). Link
-
Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Prize Organization. (2010). Link
-
Microwave-Assisted Suzuki-Miyaura couplings on α-iodoenaminones. National Institutes of Health (PMC). (2010). Link
Sources
Scalable synthesis of tert-Butyl 4-iodo-1H-indazole-1-carboxylate
Application Note: Scalable Synthesis of tert-Butyl 4-iodo-1H-indazole-1-carboxylate
Executive Summary
This application note details a robust, scalable protocol for the synthesis of tert-butyl 4-iodo-1H-indazole-1-carboxylate , a critical intermediate in the development of kinase inhibitors (e.g., FGFR, VEGFR antagonists).[1] While academic routes often rely on chromatographic purification, this protocol emphasizes process-mass intensity (PMI) reduction via crystallization-driven purification and strict regiochemical control.[1]
The synthesis addresses two primary challenges:
-
Regioselectivity: Controlling the N1- vs. N2-Boc protection to favor the thermodynamically stable N1-isomer.
-
Scalability: Eliminating column chromatography in favor of solvent-mediated precipitation.[1]
Strategic Analysis & Retrosynthesis
The target molecule is accessed via the protection of 4-iodo-1H-indazole .[1] As 4-iodoindazole is not a naturally occurring scaffold and direct iodination of indazole yields the C3-isomer, the core must be synthesized via a modified Sandmeyer/Jacobson cyclization route starting from 2-methyl-3-nitroaniline .[1]
Figure 1: Retrosynthetic Pathway
Caption: Retrosynthetic disconnection showing the linear path from commodity aniline to the Boc-protected target.
Phase 1: Preparation of Key Intermediate (4-Iodo-1H-indazole)
Note: If 4-iodo-1H-indazole is commercially sourced, proceed to Phase 2. This section is provided for backward integration.
Principle: The synthesis relies on the diazotization of 2-methyl-3-iodoaniline followed by spontaneous intramolecular cyclization.[1] The iodine atom at the C3 position of the aniline precursor becomes the C4 position of the indazole.[1]
Protocol Summary:
-
Sandmeyer Iodination: 2-Methyl-3-nitroaniline
2-Methyl-3-iodonitrobenzene (via ). -
Reduction: Fe/HCl or
reduction to 2-methyl-3-iodoaniline . -
Cyclization: Diazotization of the aniline (
) yields the diazonium species, which cyclizes onto the methyl group to form the indazole ring.[1]
Critical Quality Attribute (CQA): The cyclization step must be temperature-controlled (
C during addition) to prevent diazonium decomposition before cyclization.
Phase 2: Regioselective N1-Boc Protection (Core Protocol)
Objective: Synthesize tert-butyl 4-iodo-1H-indazole-1-carboxylate with >98% N1-regioselectivity.
Mechanism & Regiochemistry:
Indazoles exist in an annular tautomeric equilibrium (1H vs. 2H).[1][2] Reacting with Boc anhydride (
-
N1-Boc: Thermodynamically stable (aromaticity of the benzene ring is preserved).
-
N2-Boc: Kinetically favored in some conditions but less stable (quinoid-like character).
-
Control Strategy: Use of a thermodynamic base (DMAP/TEA) and ambient temperature aging allows the kinetic N2 product to rearrange or the N1 product to form preferentially.[1]
Experimental Procedure
Reagents Table:
| Reagent | MW ( g/mol ) | Equiv.[1][3][4] | Mass/Vol | Role |
| 4-Iodo-1H-indazole | 244.03 | 1.00 | 100.0 g | Limiting Reagent |
| Di-tert-butyl dicarbonate | 218.25 | 1.20 | 107.3 g | Protecting Group |
| DMAP | 122.17 | 0.05 | 2.5 g | Nucleophilic Catalyst |
| Triethylamine (TEA) | 101.19 | 1.50 | 85.6 mL | Base (Acid Scavenger) |
| Dichloromethane (DCM) | - | - | 1000 mL | Solvent (10 vol) |
Step-by-Step Protocol:
-
Reactor Setup: Equip a 2L jacketed reactor with an overhead stirrer, temperature probe, and nitrogen inlet.
-
Charging: Charge 4-iodo-1H-indazole (100 g) and DCM (800 mL). Stir at 200 RPM until a suspension or partial solution is achieved.
-
Base Addition: Add TEA (85.6 mL) and DMAP (2.5 g) in one portion. The mixture may clear slightly.
-
Boc Addition (Exotherm Control):
-
Dissolve
(107.3 g) in DCM (200 mL). -
Cool the reactor contents to 0–5°C .
-
Add the Boc anhydride solution dropwise over 60 minutes, maintaining internal temperature
C. Note: evolution is generally not observed here, but mild exotherm occurs.[1]
-
-
Reaction Aging:
-
Remove cooling and allow to warm to 20–25°C .
-
Stir for 4–12 hours.
-
IPC (In-Process Control): Monitor by HPLC/TLC. Target: <1% starting material.
-
Regioselectivity Check: If N2-isomer is present (>5%), continue stirring.[1] The N2 isomer often converts to N1 or hydrolyzes back to SM upon prolonged stirring in the presence of DMAP.[1]
-
-
Quench & Workup:
-
Add 0.5M Citric Acid (500 mL) to the reactor. Stir vigorously for 15 minutes (pH of aqueous layer should be acidic to remove DMAP/TEA).
-
Phase separate. Drain the lower organic layer.
-
Wash organic layer with Sat.[1]
(500 mL) to remove excess acid and phenolic impurities.[1] -
Wash with Brine (500 mL).
-
Dry over
(or use azeotropic drying in the next step).[1]
-
-
Crystallization (The "Scalable" Step):
-
Transfer DCM solution to a distillation unit.[1]
-
Distill DCM under reduced pressure while simultaneously adding n-Heptane (solvent swap). Target final volume: ~500 mL (mostly Heptane).
-
A thick white slurry will form.
-
Cool to 0–5°C and age for 2 hours.
-
-
Isolation:
Expected Yield: 85–92% (120–130 g). Appearance: White to off-white crystalline solid.[1]
Process Visualization
Figure 2: Process Flow Diagram (PFD)
Caption: Workflow for the conversion of 4-iodoindazole to the N1-Boc protected target, highlighting the critical solvent swap step.
Analytical Controls & Troubleshooting
Differentiation of N1 vs. N2 Isomers
Regiochemistry is the primary failure mode.[1] Use NMR to distinguish isomers if HPLC standards are unavailable.[1]
-
N1-Boc (Target):
-
1H NMR: The C3-H proton typically appears around 8.1–8.4 ppm .[1]
-
NOESY: Strong NOE correlation between the Boc tert-butyl group and the C7-H proton (since N1 is close to C7).
-
-
N2-Boc (Impurity):
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete conversion or loss in mother liquor. | Check stoichiometry of |
| High N2 Isomer | Kinetic control dominant; reaction stopped too early.[1] | Extend reaction time at RT. Ensure DMAP is present (catalyzes equilibration). |
| Color/Tar | Decomposition of starting material (iodine labile).[1] | Keep reaction protected from light.[1] Ensure temperature |
References
-
Lier, F. et al. "Regioselective Synthesis of Indazole N1- and N2-Nucleosides."[1] Nucleosides, Nucleotides & Nucleic Acids, 2004, 23(1-2), 227-237.[1][5] (Establishes thermodynamic preference for N1 substitution). Link
-
Organic Syntheses, Coll.[1] Vol. 3, p. 475 (1955). "Indazole."[1] (Foundational text for indazole cyclization via diazotization, adaptable for 4-iodo derivatives). Link
-
BenchChem Technical Support. "Troubleshooting Regioselectivity in Indazole Synthesis." (Practical guide on N1 vs N2 selectivity using NaH vs DMAP conditions). Link[1]
-
Vwirum, E. et al. "Synthesis of 4-Functionalized Indazoles."[1] Tetrahedron Letters, 2010.[1] (Discusses the specific challenge of C4-substituted indazoles).
-
Pfizer Inc. "Process for the preparation of Indazole derivatives."[1] World Patent WO2007/113596. (Industrial reference for large-scale handling of iodo-indazoles). Link
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions
Topic: Preventing Unwanted Boc Cleavage During Palladium-Catalyzed Cross-Coupling
Welcome to the technical support center for navigating a common but often frustrating challenge in modern organic synthesis: the premature cleavage of the tert-butyloxycarbonyl (Boc) protecting group during palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who rely on the robustness of the Boc group for their synthetic strategies. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and design more resilient reaction systems.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the stability of the Boc group in the context of palladium catalysis.
Q1: I thought the Boc group was acid-labile. Why is it cleaving in my basic cross-coupling reaction?
While the Boc group is classically removed under strong acidic conditions (e.g., TFA in DCM), its lability is not exclusively limited to acids.[1][2] In the context of palladium-catalyzed cross-coupling, cleavage typically occurs via two primary non-acidic pathways:
-
Thermal Decomposition: The Boc group can be thermolabile, especially at temperatures exceeding 100-120 °C.[3] The reaction proceeds through a concerted elimination mechanism, releasing isobutylene and carbon dioxide, and regenerating the free amine. Many cross-coupling reactions, particularly those involving less reactive coupling partners, require elevated temperatures that fall into this range.
-
Base-Mediated Cleavage: While stable to many common inorganic bases, strong alkoxide bases like sodium tert-butoxide (NaOt-Bu), often used in Buchwald-Hartwig aminations, can promote Boc cleavage. This is particularly true at higher temperatures where the base can act as a potent nucleophile or facilitate an elimination pathway. There have been reports of Boc deprotection even with carbonate bases under certain conditions.[4]
Q2: Is the palladium catalyst itself responsible for the cleavage?
Direct cleavage of the Boc group by the palladium catalyst is not the most common pathway but can be a contributing factor. The Lewis acidity of the palladium center can, in some cases, activate the carbonyl of the carbamate, making it more susceptible to nucleophilic attack or elimination. More significantly, the choice of palladium precatalyst and ligands indirectly influences Boc stability by dictating the required reaction conditions (e.g., temperature and base strength) needed to achieve a reasonable reaction rate.[5][6] An efficient catalyst system that operates at lower temperatures is inherently more "Boc-friendly."
Q3: How "stable" is the Boc group to typical cross-coupling conditions?
The stability is conditional. The Boc group is generally robust under many Suzuki-Miyaura, Stille, and Heck conditions that utilize milder bases (carbonates, phosphates) and moderate temperatures (<100 °C).[7][8] However, its stability becomes compromised under conditions common for Buchwald-Hartwig, C-H activation, or other couplings that require strong bases and high thermal energy.[5][9]
Troubleshooting Guide: A Systematic Approach to Preventing Boc Cleavage
You've run a cross-coupling reaction on your Boc-protected substrate and your LC-MS or NMR shows a significant amount of the deprotected product. Where do you start? Follow this guide to diagnose and solve the problem.
Issue: Significant Boc cleavage is observed alongside my desired product.
The primary goal is to find reaction conditions where the rate of the desired cross-coupling is significantly faster than the rate of Boc cleavage. This is a kinetic challenge that can be solved by systematically evaluating the key reaction parameters.
This is the most critical and often simplest parameter to adjust.
Q: My reaction is running at 110 °C and I'm seeing 50% deprotection. What should I do?
A: Immediately attempt to lower the reaction temperature. The energy barrier for thermal Boc cleavage is often just slightly higher than that for the desired catalytic cycle. Reducing the temperature can dramatically favor the cross-coupling pathway.
Actionable Protocol:
-
Set up three parallel reactions at 100 °C, 90 °C, and 80 °C.
-
Keep all other variables (catalyst loading, base, concentration) identical to your original reaction.
-
Monitor the reactions over a longer period (e.g., 12-24 hours).
-
Analyze the ratio of desired product to deprotected starting material at various time points. You are looking for the optimal temperature that provides an acceptable reaction rate with minimal cleavage.
The base is the second most common cause of Boc cleavage. Its strength and nucleophilicity can be the deciding factor.
Q: I'm using NaOt-Bu for a Buchwald-Hartwig amination and losing the Boc group on my aryl halide. What are my options?
A: Strong, non-nucleophilic bases are required for the deprotonation of the amine coupling partner, but overly harsh conditions can be detrimental. Switching to a weaker or more sterically hindered base can protect the Boc group.
Expert Insight: The choice of base is intrinsically linked to the pKa of the nucleophile being coupled and the ligand on the palladium. For many C-C couplings, a switch from strong alkoxides to milder inorganic bases is highly effective. For C-N couplings, which often require a stronger base, consider using lithium bis(trimethylsilyl)amide (LiHMDS) or potassium hexamethyldisilazide (KHMDS), which are strong but sterically hindered, reducing their nucleophilic attack on the Boc carbamate.
| Base | Formula | pKa (Conjugate Acid in DMSO) | Boc Compatibility | Common Applications & Comments |
| Potassium Phosphate | K₃PO₄ | ~24 | High | Excellent choice for Suzuki and Stille couplings. Mild and generally non-nucleophilic. |
| Cesium Carbonate | Cs₂CO₃ | ~19 | High | A workhorse for Suzuki reactions. Its solubility and moderate basicity are advantageous. |
| Potassium Carbonate | K₂CO₃ | ~19 | Good | Widely used and cost-effective. Can sometimes require higher temperatures than Cs₂CO₃. |
| Cesium Fluoride | CsF | ~15 | High | Used in specific Suzuki couplings, particularly with boronic esters. Very mild. |
| LiHMDS / KHMDS | LiN(SiMe₃)₂ | ~26 | Moderate | Good alternative to alkoxides for C-N couplings. Strong but sterically hindered. |
| Sodium tert-butoxide | NaOt-Bu | ~32 | Low | High risk. Necessary for some challenging C-N couplings but often causes cleavage at >80 °C. |
An efficient catalyst allows you to use milder conditions (lower temperature, weaker base).
Q: Lowering the temperature and changing the base has slowed my reaction too much. How can the catalyst system help?
A: A more active catalyst can accelerate the desired cross-coupling, allowing it to outcompete the deprotection even under milder conditions. The ligand plays the most crucial role here.
Expert Insight: Modern biarylphosphine ligands (e.g., those from the Buchwald or Hartwig groups) are designed to promote rapid oxidative addition and reductive elimination.[5] Switching from older ligands like PPh₃ or dppf to a more electron-rich and bulky ligand like SPhos, XPhos, or RuPhos can dramatically increase catalytic turnover at lower temperatures, thereby preserving the Boc group.
Troubleshooting Summary: A Decision-Making Diagram
When faced with Boc deprotection, this flowchart provides a systematic path to a solution.
Experimental Protocols
Protocol 1: General Procedure for Base Screening in a Suzuki-Miyaura Coupling
This protocol outlines a parallel screening approach to identify the optimal "Boc-safe" base for a given reaction.
-
Preparation: In an array of oven-dried reaction vials equipped with stir bars, add the Boc-protected aryl halide (1.0 equiv., e.g., 0.1 mmol) and the boronic acid/ester (1.2-1.5 equiv.).
-
Catalyst Addition: To each vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., SPhos, 4.4 mol %).
-
Base Addition: To separate vials, add a different base (2.0-3.0 equiv.). For example:
-
Vial 1: K₃PO₄
-
Vial 2: Cs₂CO₃
-
Vial 3: K₂CO₃
-
Vial 4: CsF
-
-
Reaction Setup: Seal the vials, and purge with an inert gas (Argon or Nitrogen). Add the degassed solvent (e.g., 1,4-dioxane/water 10:1, 0.1 M concentration).
-
Heating & Monitoring: Place the array in a heating block set to a moderate temperature (e.g., 80 °C).
-
Analysis: After a set time (e.g., 4 hours), take an aliquot from each reaction, dilute, and analyze by LC-MS to determine the ratio of the desired product, starting material, and the deprotected by-product. Continue monitoring until one condition provides good conversion with minimal cleavage.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 22, 2026, from [Link]
- Dunsford, J. J., & Campeau, L. C. (2015). Palladium-Catalyzed C(sp3)–H Arylation of N-Boc Benzylalkylamines via a Deprotonative Cross-Coupling Process. Organic Letters, 17(10), 2514–2517.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Klenke, B., & Gilbert, I. H. (2001). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. Journal of Organic Chemistry, 66(7), 2480-2483.
- Wang, D. H., Hao, X. S., Wu, D. F., & Yu, J. Q. (2006). Palladium-Catalyzed Oxidation of Boc-Protected N-Methylamines with IOAc as the Oxidant: A Boc-Directed sp3 C-H Bond Activation. Organic Letters, 8(15), 3387–3390.
-
Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved February 22, 2026, from [Link]
-
Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved February 22, 2026, from [Link]
- O'Brien, Z., & El-Salfiti, M. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1234–1241.
-
ResearchGate. (n.d.). Boc‐deprotection of the mixture from the Heck reaction and isolation of... Retrieved February 22, 2026, from [Link]
- Džuganová, M., & Mečiarová, M. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 179.
-
National Center for Biotechnology Information. (n.d.). Stabilization Effects in Phosphinyl Radicals: The Scope of the Donor, Acceptor, and Captodative Functionalization. Retrieved February 22, 2026, from [Link]
- Royal Society of Chemistry. (2021). The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews, 50, 3327-3353.
-
ResearchGate. (n.d.). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (n.d.). Predicting the Air Stability of Phosphines. Retrieved February 22, 2026, from [Link]
- Dennis, J. M., White, N. A., Liu, R. Y., & Buchwald, S. L. (2018). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Journal of the American Chemical Society, 140(13), 4721–4725.
-
ResearchGate. (n.d.). Nitrogen Protecting Groups: Recent Developments and New Applications. Retrieved February 22, 2026, from [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved February 22, 2026, from [Link]
-
Reddit r/Chempros. (2022). BOC deprotection under basic conditions in anion-exchange HPLC? Retrieved February 22, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed C(sp3)–H Arylation of N-Boc Benzylalkylamines via a Deprotonative Cross-Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Homocoupling in 4-Iodoindazole Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of minimizing homocoupling side products in cross-coupling reactions involving 4-iodoindazole. Our goal is to equip you with the scientific understanding and practical protocols to optimize your reactions and achieve higher yields of your desired products.
Introduction
4-Iodoindazole is a valuable building block in medicinal chemistry due to the versatile reactivity of its carbon-iodine bond in palladium-catalyzed cross-coupling reactions.[1] These reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are fundamental for creating diverse molecular structures.[1][2] However, a frequent and often frustrating side reaction is the formation of homocoupled products, which reduces the yield of the desired cross-coupled product and complicates purification.[3] This guide will delve into the mechanisms of homocoupling and provide actionable strategies to suppress this unwanted pathway.
Troubleshooting Guide: Diagnosing and Solving Homocoupling Issues
This section is designed to help you systematically identify the cause of significant homocoupling in your 4-iodoindazole reactions and implement effective solutions.
Problem 1: Significant Formation of Biphenyl Byproduct (Homocoupling of Boronic Acid) in Suzuki-Miyaura Coupling
The homocoupling of boronic acids to form symmetrical biaryls is a common side reaction in Suzuki-Miyaura coupling.[4][5] This is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate this undesired pathway.[3][6][7][8][9]
Troubleshooting Steps:
-
Rigorous Exclusion of Oxygen: This is the most critical step.[3][5][8]
-
Action: Thoroughly degas all solvents and the reaction mixture. Common methods include sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or performing several freeze-pump-thaw cycles.[5][10] Ensure the reaction is maintained under a positive pressure of an inert atmosphere throughout.[3] A subsurface sparge with nitrogen can be particularly effective at removing dissolved oxygen.[11]
-
-
Optimize the Base: The choice and quality of the base are crucial.[10]
-
Action: Screen different bases. While strong bases can be effective, they can also promote side reactions.[3] Consider using milder inorganic bases like K₃PO₄ or Cs₂CO₃, as they are often effective and can minimize homocoupling.[10] Ensure the base is of high purity and handled under anhydrous conditions if necessary.[10]
-
-
Control Reaction Temperature: Higher temperatures can accelerate side reactions.[3][10]
-
Slow Addition of the Boronic Acid:
-
Action: In some cases, adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[5]
-
-
Consider Additives:
-
Action: The addition of a mild reducing agent, such as potassium formate, can help maintain the palladium catalyst in its active Pd(0) state and suppress the formation of Pd(II) species that promote homocoupling.[11]
-
Problem 2: Formation of a Diyne Byproduct (Glaser Coupling) in Sonogashira Coupling
In Sonogashira reactions, the copper(I) co-catalyst, in the presence of oxygen, can promote the oxidative homocoupling of the terminal alkyne, a side reaction known as Glaser coupling.[12][13][14]
Troubleshooting Steps:
-
Strict Anaerobic Conditions: As with Suzuki coupling, oxygen is a key culprit.[13][14]
-
Employ Copper-Free Protocols: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst.[12][13][15][16]
-
Optimize the Base: The choice of amine base can be critical.
-
Slow Addition of the Alkyne:
-
Action: Similar to the strategy for boronic acids, the slow addition of the terminal alkyne can minimize its concentration and reduce the rate of homocoupling.[3]
-
-
Consider a Hydrogen Atmosphere:
Problem 3: Formation of a Biaryl Product from 4-Iodoindazole Homocoupling
While less common than the homocoupling of the coupling partner, the homocoupling of the aryl iodide itself can occur, especially at high catalyst loadings or elevated temperatures.[3][19]
Troubleshooting Steps:
-
Optimize Catalyst Loading:
-
Action: Use the lowest effective palladium catalyst loading (typically 0.5-2 mol%).[3] Higher concentrations of the catalyst can sometimes lead to an increased rate of side reactions.
-
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity.[20][21]
-
Control Reaction Temperature and Time:
Frequently Asked Questions (FAQs)
Q1: Why is homocoupling a common problem in palladium-catalyzed cross-coupling reactions?
A1: Homocoupling arises from several potential pathways within the catalytic cycle. In Suzuki reactions, the presence of oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can then react with two molecules of the boronic acid, leading to a biaryl product and regenerating Pd(0).[6][9] In Sonogashira reactions, the copper(I) co-catalyst can mediate the oxidative dimerization of the terminal alkyne, especially in the presence of air.[12][13][14] Homocoupling of the aryl halide can also occur, though it is generally less favored than the cross-coupling pathway.[19]
Q2: How does the choice of palladium precatalyst affect homocoupling?
A2: The choice of palladium source is important. Using a stable Pd(0) source like Pd(PPh₃)₄ or a precatalyst that rapidly and cleanly generates the active Pd(0) species can minimize the presence of Pd(II) that might induce homocoupling of the organometallic reagent.[3] Some Pd(II) precatalysts can react directly with the organometallic partner, leading to homocoupling as part of the in-situ generation of the active Pd(0) catalyst.[3][22]
Q3: Can N-protection of the indazole ring influence homocoupling?
A3: Yes. For couplings at the C3 position of indazole, protection of the indazole nitrogen (N1) is often crucial to prevent side reactions and catalyst deactivation, which can indirectly lead to a higher proportion of side products like homocoupled species.[2] While your focus is on 4-iodoindazole, the principle of minimizing potential catalyst inhibition by unprotected N-H groups is a good general practice.
Q4: Are there any general trends for the reactivity of iodo-indazoles that might affect side reactions?
A4: The reactivity of iodo-indazoles is influenced by electronic and steric factors. The C3 position is generally the most electron-deficient and therefore often the most reactive towards oxidative addition to the Pd(0) catalyst.[2] While this doesn't directly dictate the extent of homocoupling, a more reactive C-I bond can sometimes lead to a faster desired reaction, which can outcompete side reactions if other conditions are optimized.
Q5: What is the visual indicator of a potential problem with my reaction?
A5: While not definitive, the formation of a significant amount of black precipitate (palladium black) can indicate catalyst decomposition.[23] This can lead to a sluggish or incomplete reaction, and in some cases, an increase in side products. This is often caused by issues with the ligand-to-metal ratio or the presence of oxygen.[10]
Data Presentation
Table 1: Recommended Starting Conditions for Minimizing Homocoupling in Suzuki-Miyaura Coupling of 4-Iodoindazole
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄ or a Buchwald Precatalyst | Provides a reliable source of active Pd(0), minimizing Pd(II)-induced homocoupling.[3][10] |
| Ligand | Bulky, electron-rich phosphine (e.g., SPhos, XPhos) | Promotes a fast rate of reductive elimination for the desired product.[15] |
| Base | K₃PO₄ or Cs₂CO₃ | Effective bases that often provide good results with minimal side reactions.[10] |
| Solvent | Degassed Toluene/Water or Dioxane/Water | Common solvent systems for Suzuki couplings.[3][24] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing oxygen-mediated homocoupling.[5][8] |
| Temperature | Start at 80 °C and optimize | Balances reaction rate with minimizing side reactions.[3][10] |
Table 2: Key Differences in Protocols for Minimizing Alkyne Homocoupling in Sonogashira Reactions
| Protocol Feature | Standard Sonogashira | Copper-Free Sonogashira |
| Co-catalyst | CuI | None |
| Primary Cause of Homocoupling | Oxygen-mediated oxidative dimerization of copper acetylide.[12][13] | Less prone to homocoupling, but can still occur under certain conditions. |
| Key for Success | Rigorous exclusion of oxygen.[13][14] | Careful selection of ligands and base to compensate for the absence of copper.[13] |
| Typical Base | Triethylamine or other amine bases.[15] | Often requires a stronger or specific base depending on the ligand system.[13] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Iodoindazole with Minimized Homocoupling
This protocol is a starting point and may require optimization for your specific boronic acid.
-
Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodoindazole (1.0 mmol), the boronic acid or boronic ester (1.2 mmol), and a suitable base such as K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 5 mL of toluene and 1 mL of water) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and ligand (if not using a pre-formed complex).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of 4-Iodoindazole
This protocol eliminates the copper co-catalyst to prevent Glaser homocoupling.[13]
-
Reagent Preparation: In a glovebox or under a strong flow of inert gas, add 4-iodoindazole (1.0 mmol), the terminal alkyne (1.5 mmol), a palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., PPh₃ or a more specialized ligand, 0.04 mmol, 4 mol%), and a base (e.g., Cs₂CO₃ or an amine base like DBU, 2.0 mmol) to a dry reaction tube.
-
Solvent Addition: Add an anhydrous and degassed solvent (e.g., acetonitrile or THF, 5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. jmcct.com [jmcct.com]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 17. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 18. depts.washington.edu [depts.washington.edu]
- 19. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 20. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 22. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 23. reddit.com [reddit.com]
- 24. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Purification of tert-Butyl 4-iodo-1H-indazole-1-carboxylate from reaction mixtures
Technical Support Center: Purification & Handling of tert-Butyl 4-iodo-1H-indazole-1-carboxylate
Introduction: The Application Scientist's Perspective
Welcome to the technical support hub for tert-butyl 4-iodo-1H-indazole-1-carboxylate . As a key intermediate in the synthesis of kinase inhibitors and receptor agonists, this compound requires precise handling. The 4-iodo motif is electronically unique, destabilizing the N1-Boc protection more than in unsubstituted indazoles, while the iodine atom itself presents photolytic risks.
This guide addresses the specific challenges of regioselective isolation (N1 vs. N2) , iodine-mediated decomposition , and purification workflows that ensure >98% purity for downstream palladium-catalyzed cross-couplings.
Part 1: Synthesis & Workup Strategy
Q: What is the optimal synthetic route to minimize N2-isomer formation? A: The protection of 4-iodo-1H-indazole with di-tert-butyl dicarbonate ((Boc)₂O) is governed by tautomeric equilibrium. While the N1-Boc isomer is thermodynamically favored, the N2-Boc isomer is often formed kinetically.[1]
-
Recommended Protocol:
-
Reagents: 4-iodo-1H-indazole (1.0 equiv), (Boc)₂O (1.1 equiv), DMAP (0.1 equiv), Triethylamine (1.2 equiv).
-
Solvent: Dichloromethane (DCM) or THF (anhydrous).
-
Temperature:
. -
Key Insight: Do not use strong bases like NaH unless necessary, as the naked anion often increases N2-alkylation rates. DMAP/TEA provides a gentler equilibrium that favors the thermodynamic N1 product over time.
-
Q: My reaction mixture turned violet/pink. What happened?
A: This indicates iodine liberation . The C-I bond at the 4-position is susceptible to homolytic cleavage under light or excessive heat. Free iodine (
-
Corrective Action: Wash the organic layer immediately with 10% aqueous sodium thiosulfate (
) until the color dissipates.
Part 2: Purification Protocols
Workflow Diagram: Isolation Logic
Caption: Logical workflow for the isolation of N1-Boc 4-iodoindazole, highlighting the critical iodine-removal step and elution order.
Method A: Flash Column Chromatography (Small Scale)
Q: How do I separate the N1 and N2 isomers on silica? A: The N1-Boc isomer is generally less polar than the N2-Boc isomer due to the preservation of the benzenoid character in the N1-form.
| Parameter | Specification |
| Stationary Phase | Silica Gel 60 ( |
| Eluent System | Hexane : Ethyl Acetate (Gradient: 100:0 |
| Elution Order | 1st: N1-Boc (Target) 2nd: N2-Boc (Impurity) |
| Rf Values | ~0.60 (N1) vs ~0.45 (N2) in 9:1 Hex/EtOAc (values vary by exact conditions). |
Q: The product streaks on the column. Why? A: Boc-indazoles can be acid-sensitive. Commercial silica is slightly acidic (pH ~6.5).
-
Fix: Pre-wash the silica column with eluent containing 1% Triethylamine (TEA) to neutralize acidic sites, then run your gradient.
Method B: Recrystallization (Scale-Up)
Q: Can I avoid chromatography for >10g batches? A: Yes. The N1-Boc isomer often crystallizes preferentially.
-
Solvent System: Boiling n-Hexane (with minimal Ethyl Acetate if solubility is low).
-
Procedure: Dissolve crude solid in minimum hot Hexane/EtOAc (20:1). Allow to cool slowly to RT, then
. The N1 isomer typically crystallizes as white/pale yellow needles. The N2 isomer remains in the mother liquor.
Part 3: Troubleshooting & FAQs
Q: I see a third spot near the baseline. What is it? A: This is likely unreacted 4-iodo-1H-indazole (starting material) or the deprotected product .
-
Diagnostic: Spot the starting material alongside your crude. If it matches, push the reaction with more (Boc)₂O. If it appears after the column, your silica is too acidic (see Method A fix).
Q: The product is unstable in solution. How should I store it? A:
-
Avoid Chloroform:
often contains traces of HCl, which cleaves the Boc group. Use or neutralize with solid for NMR. -
Light Protection: The 4-iodo moiety is photolabile. Store in amber vials wrapped in foil.
-
Temperature: Store solid at
.
Q: How do I confirm I have the N1 isomer and not N2? A: Use 1H NMR . The electronic environment of the protons differs significantly.
| Feature | N1-Boc (Target) | N2-Boc (Impurity) | Mechanism |
| C3-H Signal | N2-acylation deshields C3-H more strongly. | ||
| C7-H Signal | N1-Boc deshields C7-H (peri-effect). | ||
| NOESY | NOE between Boc-tBu and C7-H | NOE between Boc-tBu and C3-H | Definitive structural proof. |
References
-
Regioselectivity in Indazole Alkylation/Acyl
- Title: Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv
- Source:Molecules (via PMC/NIH).
- Relevance: Establishes that N1 isomers are thermodynamically favored and elute first on silica.
-
URL:[Link]
-
Iodine-C
-
Title: Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines.[2]
- Source:The Journal of Organic Chemistry (Summarized by Organic Chemistry Portal).
- Relevance: Highlights the catalytic role of iodine in Boc chemistry, explaining the instability of iodo-Boc compounds if free iodine is present.
-
URL:[Link]
-
-
Purification of Halogenated Indazole/Pyrazole Carboxyl
- Title: Synthesis of substituted-3-iodo-1H-pyrazole deriv
- Source:Arkivoc.
- Relevance: Provides specific experimental details for recrystallizing tert-butyl 4-iodo-1H-pyrazole-1-carboxylate
-
URL:[Link]
Sources
Validation & Comparative
A Researcher's Guide to Differentiating 4-Iodo and 3-Iodoindazole Isomers Using NMR Spectroscopy
In the landscape of pharmaceutical research and development, the precise structural elucidation of molecular isomers is a critical step that underpins the synthesis of targeted therapeutics. Among the heterocyclic compounds of significant interest is indazole, a bicyclic system whose derivatives exhibit a wide range of biological activities.[1][2] The introduction of a substituent, such as iodine, at different positions on the indazole ring can lead to isomers with markedly different chemical and pharmacological properties. This guide provides an in-depth, technical comparison of 4-iodo and 3-iodoindazole, focusing on the application of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for their unambiguous differentiation.
This document is intended for researchers, scientists, and drug development professionals who are actively engaged in the synthesis and characterization of indazole derivatives. Herein, we will explore the nuances of ¹H and ¹³C NMR, alongside advanced 2D NMR techniques, to provide a clear and actionable framework for distinguishing between these two crucial isomers.
The Challenge of Isomeric Differentiation
The synthesis of substituted indazoles often yields a mixture of isomers, making the ability to distinguish between them paramount.[3] While other analytical techniques provide valuable information, NMR spectroscopy stands out for its ability to provide detailed structural information at the atomic level.[3][4] The electronic environment of each proton and carbon atom within the 4-iodo and 3-iodoindazole molecules is unique, resulting in distinct chemical shifts and coupling patterns in their respective NMR spectra.
¹H and ¹³C NMR: The First Line of Analysis
The initial approach to distinguishing between 4-iodo and 3-iodoindazole involves a thorough analysis of their one-dimensional ¹H and ¹³C NMR spectra. The position of the iodine atom significantly influences the electron density distribution across the indazole ring, leading to predictable changes in the chemical shifts of the aromatic protons and carbons.
Key Distinguishing Features in ¹H NMR
In the ¹H NMR spectrum, the protons on the benzene portion of the indazole ring provide the most valuable information. For 4-iodoindazole, the iodine atom at position 4 will exert a deshielding effect on the adjacent protons at positions 5 and a smaller effect on the proton at position 3. Conversely, in 3-iodoindazole, the iodine at C3 will most significantly impact the proton at C4.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for 4-Iodo and 3-Iodoindazole
| Proton | 4-Iodoindazole (Predicted) | 3-Iodoindazole (Predicted) | Key Differentiator |
| H3 | ~8.2 | --- | Absence of H3 signal in 3-iodoindazole |
| H4 | --- | ~7.5 (doublet) | Presence of H4 as a doublet coupled to H5 |
| H5 | ~7.6 (doublet of doublets) | ~7.2 (triplet) | Different multiplicity and chemical shift |
| H6 | ~7.3 (triplet) | ~7.4 (triplet) | Similar chemical shift, but different coupling partners |
| H7 | ~7.8 (doublet) | ~7.7 (doublet) | Similar chemical shift, but different coupling partners |
Note: These are predicted values based on general substituent effects and may vary depending on the solvent and experimental conditions.
Key Distinguishing Features in ¹³C NMR
The ¹³C NMR spectrum offers a more direct method for differentiation. The carbon atom directly bonded to the iodine will exhibit a significantly shifted signal due to the heavy atom effect.[5]
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 4-Iodo and 3-Iodoindazole
| Carbon | 4-Iodoindazole (Predicted) | 3-Iodoindazole (Predicted) | Key Differentiator |
| C3 | ~135 | ~95 (ipso-carbon) | Large upfield shift of C3 in 3-iodoindazole |
| C3a | ~140 | ~142 | Minor difference |
| C4 | ~90 (ipso-carbon) | ~128 | Large upfield shift of C4 in 4-iodoindazole |
| C5 | ~129 | ~122 | Different chemical shifts |
| C6 | ~123 | ~129 | Different chemical shifts |
| C7 | ~120 | ~111 | Different chemical shifts |
| C7a | ~125 | ~127 | Minor difference |
Note: These are predicted values and are subject to variation.
Advanced 2D NMR Techniques for Unambiguous Assignment
While 1D NMR provides strong initial evidence, two-dimensional NMR experiments offer definitive proof of the isomeric structure by revealing through-bond and through-space correlations between nuclei.
Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment correlates the chemical shifts of protons with their directly attached carbon atoms. This is an essential step in assigning the proton and carbon signals and confirming the initial assignments made from the 1D spectra.
Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment is arguably the most powerful tool for distinguishing between these isomers. It reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. The key to differentiation lies in observing correlations that are unique to each isomer.
For 4-Iodoindazole:
-
A crucial correlation will be observed between H3 and C7a .
-
Correlations from H5 to C3a and C7 will be present.
-
H7 will show a correlation to C5 .
For 3-Iodoindazole:
-
A key distinguishing correlation will be seen from H4 to C3 and C7a .
-
H7 will show a correlation to C5 .
Below are Graphviz diagrams illustrating the expected key HMBC correlations that differentiate the two isomers.
Caption: Key HMBC correlations for 4-Iodoindazole.
Caption: Key HMBC correlations for 3-Iodoindazole.
Nuclear Overhauser Effect Spectroscopy (NOESY)
The NOESY experiment reveals through-space correlations between protons that are in close proximity. This can be particularly useful for confirming assignments and providing additional structural proof.
For 4-Iodoindazole:
-
A NOE correlation between H3 and H4 is expected.
-
A NOE between H5 and H6 should be observed.
For 3-Iodoindazole:
-
A key NOE should be visible between the NH proton and H7 .
-
A NOE between H4 and H5 will be present.
Experimental Protocol: A Self-Validating System
To ensure the trustworthiness of your results, a systematic approach to data acquisition and analysis is crucial.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified indazole isomer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate resolution to observe fine coupling patterns.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for the quaternary carbons.
-
HSQC Acquisition: Run a standard gradient-selected HSQC experiment to establish one-bond proton-carbon correlations.
-
HMBC Acquisition: Acquire a gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically set to 50-100 ms) to enhance correlations over 2-3 bonds.
-
NOESY Acquisition: If further confirmation is needed, run a 2D NOESY experiment with a mixing time appropriate for small molecules (typically 300-800 ms).
-
Data Analysis: Process and analyze the spectra using appropriate NMR software. Carefully assign all proton and carbon signals based on the correlations observed in the 2D spectra. Compare the observed correlations with the expected patterns for both isomers to make a definitive structural assignment.
Workflow Diagram:
Caption: A streamlined workflow for isomeric differentiation using NMR.
Conclusion
The unambiguous differentiation of 4-iodo and 3-iodoindazole is a critical task in synthetic and medicinal chemistry. While both ¹H and ¹³C NMR provide initial clues, the application of advanced 2D NMR techniques, particularly HMBC, is essential for a definitive structural assignment. By following a systematic and self-validating experimental protocol, researchers can confidently distinguish between these isomers, ensuring the integrity and progression of their research and development efforts.
References
-
Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2011). The Chemistry of Functional Groups: The Chemistry of Indazoles. John Wiley & Sons, Ltd. [Link]
-
PubChem. (n.d.). 3-Iodo-1H-indazole. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link][6]
-
Cerecetto, H., & Gerpe, A. (2010). Synthesis and biological evaluation of indazole derivatives. In Topics in Heterocyclic Chemistry (Vol. 22, pp. 1-43). Springer. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
-
Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 3-Iodo-1H-indazole | C7H5IN2 | CID 10911744 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of HPLC Retention Times: N-Boc-4-iodoindazole vs. N-Boc-4-bromoindazole
A Guide for Chromatographic Method Development in Drug Discovery
In the landscape of pharmaceutical research and development, the precise analytical characterization of novel chemical entities is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity and stability of these compounds. For scientists working with halogenated indazole scaffolds, which are prevalent in many therapeutic agents, understanding their chromatographic behavior is critical for efficient purification and analysis. This guide provides a detailed comparison of the expected HPLC retention times for N-Boc-4-iodoindazole and N-Boc-4-bromoindazole, grounded in the fundamental principles of reverse-phase chromatography.
The Principle of Reverse-Phase HPLC and Halogen Effects
Reverse-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity.[1] The stationary phase is nonpolar (e.g., C18), while the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile or methanol.[2][3] Compounds with greater hydrophobicity will have a stronger affinity for the stationary phase and thus elute later, resulting in a longer retention time.[1][4]
The substitution of a halogen atom on an aromatic ring significantly influences the molecule's hydrophobicity. As you move down the halogen group from bromine to iodine, the atomic size, polarizability, and van der Waals radius increase. This leads to a greater surface area and stronger London dispersion forces, which are the primary interactions with the nonpolar stationary phase in RP-HPLC. Consequently, an iodo-substituted compound is generally more hydrophobic than its bromo-substituted counterpart. This increased hydrophobicity translates to a longer retention time in a reverse-phase system.
Therefore, it is anticipated that N-Boc-4-iodoindazole will exhibit a longer retention time than N-Boc-4-bromoindazole under identical RP-HPLC conditions.
Comparative Data and Elution Profile
| Compound | Structure | Halogen at Position 4 | Expected Relative Hydrophobicity | Predicted RP-HPLC Elution Order |
| N-Boc-4-bromoindazole | (Structure of N-Boc-4-bromoindazole) | Bromine | Less Hydrophobic | 1st to Elute |
| N-Boc-4-iodoindazole | (Structure of N-Boc-4-iodoindazole) | Iodine | More Hydrophobic | 2nd to Elute |
Table 1: Predicted Elution Order of N-Boc-4-halogenated Indazoles in RP-HPLC.
The difference in retention time will be influenced by the specific chromatographic conditions, including the column chemistry, mobile phase composition, and temperature. A well-optimized method will be able to resolve these two compounds effectively.
Experimental Protocol for Comparative Analysis
To empirically validate the predicted elution order and to establish a robust analytical method for these compounds, the following protocol is recommended. This method is a general starting point and may require optimization for specific instrumentation and purity requirements.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Samples: Solutions of N-Boc-4-iodoindazole and N-Boc-4-bromoindazole (approximately 1 mg/mL in Acetonitrile).
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the indazole core)
-
Injection Volume: 5 µL
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 15.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 50 | 50 |
| 20.0 | 50 | 50 |
Table 2: Suggested Gradient Elution Program.
Workflow Diagram:
Caption: Workflow for the comparative HPLC analysis.
Discussion and Practical Implications
The predictable nature of the retention behavior based on halogen substitution is a valuable tool for researchers. When developing purification strategies for related analogs, one can anticipate the elution order and design gradients accordingly. For instance, in a reaction mixture containing both bromo- and iodo-indazole starting materials, the bromo-compound would be expected to elute first.
Furthermore, this principle is crucial for impurity profiling. If a debromination or deiodination side reaction is possible, the resulting unsubstituted N-Boc-indazole would be significantly less hydrophobic and would elute much earlier than either of the halogenated compounds. Conversely, if a di-iodinated or di-brominated species were formed, it would be expected to have a substantially longer retention time.
Conclusion
In reverse-phase HPLC, the retention of N-Boc-4-halogenated indazoles is governed by their relative hydrophobicity. Due to the greater polarizability and larger size of the iodine atom compared to bromine, N-Boc-4-iodoindazole is more hydrophobic and will exhibit a longer retention time than N-Boc-4-bromoindazole. This fundamental understanding allows for the logical design of analytical and preparative HPLC methods, facilitating more efficient research and development in the synthesis of novel indazole-based compounds. The provided experimental protocol offers a robust starting point for the practical separation and analysis of these and related molecules.
References
-
García-Álvarez-Coque, M. C., & Torres-Lapasió, J. R. (n.d.). Mechanisms of retention in HPLC. University of Valencia. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Agilent Biomolecule Reversed-Phase LC Columns User Guide. Retrieved from [Link]
-
LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
Khedr, A. (2023). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. Biomedical Chromatography, 37(7), e5633. [Link]
-
Chromatography Today. (n.d.). Running HPLC with hydrophobic stationary phase and aqueous mobile phase. Retrieved from [Link]
- David, V., et al. (2010). Retention behaviour of aromatic hydrocarbons in reversed-phase HPLC based on phenyl-silica stationary phase. Revue Roumaine de Chimie, 55(11-12), 945-951.
- Nishimura, M., et al. (2012). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Journal of the Japan Society for Analytical Chemistry, 61(1), 27-35.
- Ci, Y. X., & Li, W. B. (2008). Determination of iodine and bromine compounds by ion chromatography/dynamic reaction cell inductively coupled plasma mass spectrometry. Analytica Chimica Acta, 613(2), 172-178.
-
Liu, Y., et al. (2022). Catalyst‐ and Oxidant‐Free Electrochemical Halogenation Reactions of 2H‐Indazoles with NaX (X=Cl, Br). ChemistrySelect, 7(15). [Link]
- Caron, G., et al. (2023). Estimating the hydrophobicity extent of molecular fragments using reversed-phase liquid chromatography.
- Al-Malki, A. S., et al. (2021). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 123.
-
ResearchGate. (n.d.). What are the main causes of retention time instability in reversed-phase analysis by HPLC? Retrieved from [Link]
- Singh, S., et al. (2024). Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. Molecules, 29(3), 633.
- Lee, J. C., et al. (2010). Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.).
-
ResearchGate. (n.d.). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of hydrophobicity of NOM by RP-HPLC, and the effect of pH and ionic strength. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Reversed-phase HPLC retention times as a function of temperature... Retrieved from [Link]
- Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
-
MDPI. (2023). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Retrieved from [Link]
Sources
Comparative Analysis of NMR Techniques for Indazole Regiochemistry: The HMBC Protocol
Executive Summary
The regioselective protection of indazoles with tert-butoxycarbonyl (Boc) groups is a critical yet frequently misassigned step in medicinal chemistry. Indazoles exist as a tautomeric equilibrium between
Misassignment of the N1 vs. N2 isomer leads to erroneous Structure-Activity Relationship (SAR) models. This guide objectively compares structural elucidation methods, establishing
The Regioselectivity Challenge
The indazole scaffold presents two nucleophilic nitrogens. The regiochemical outcome is governed by the interplay of sterics (at C7 and C3) and electronics.
| Feature | N1-Boc Indazole (Thermodynamic) | N2-Boc Indazole (Kinetic/Steric) |
| Electronic State | Benzenoid (Aromatic stability retained in C6 ring) | Quinonoid (Aromaticity disrupted) |
| Prevalence | Major product (>80%) in standard basic conditions. | Minor product, unless directed by C3/C7 sterics. |
| Structural Risk | chemically stable; standard SAR vectors. | Labile; distinct biological activity profile. |
Comparative Analysis of Analytical Methods
The following table compares the efficacy of HMBC against alternative structural elucidation techniques for Indazole-Boc assignment.
Table 1: Performance Matrix of Structural Assignment Methods
| Method | Reliability | Throughput | Mechanism of Action | Limitations |
| High | High | 3-bond ( | Requires assignment of the C3 carbon; direct Boc-to-Ring correlation is rare (too many bonds). | |
| Very High | Low | Direct correlation between Ring Protons and N1/N2. | Low sensitivity; requires high concentration or cryoprobe; long acquisition times. | |
| NOESY / ROESY | Medium | High | Through-space interactions (<5 Å). | Boc-specific failure: t-Butyl protons are often too far from ring protons (H7/H3) to show definitive NOE. |
| X-Ray Crystallography | Absolute | Low | 3D electron density mapping. | Requires single crystal formation (difficult for oily Boc-indazoles); slow turnaround. |
| 1D | Low | Very High | Heuristic chemical shift analysis. | Ambiguous without a reference standard for the other isomer; solvent dependent. |
Technical Deep Dive: The HMBC Protocol
Unlike simple alkyl groups, the Boc group presents a challenge: the tert-butyl protons are 9 bonds away from the ring, and the carbonyl carbon is 4-5 bonds away from ring protons. Therefore, you cannot rely on a direct "Boc-to-Ring" cross-peak.
Instead, the HMBC Protocol relies on an Indirect Deduction strategy:
-
Use HMBC to unambiguously assign the C3 and C7a carbons.
-
Use the Chemical Shift (
) of these carbons as the diagnostic marker.
The Mechanistic Logic
-
N1-Substitution: Preserves the benzenoid character of the fused phenyl ring. The C3 carbon is in a "pyridine-like" environment.
-
N2-Substitution: Forces a quinonoid contribution. The C3 carbon is in a "pyrrole-like" environment (adjacent to an
nitrogen with partial double bond character to C3).
Diagnostic Data Points
| Signal | N1-Boc Indazole (Target) | N2-Boc Indazole (Alternative) |
| C3 Chemical Shift ( | ~134 - 142 ppm (Deshielded) | ~118 - 126 ppm (Shielded) |
| H3 Chemical Shift ( | ~8.0 - 8.2 ppm | ~8.4 - 8.7 ppm (Deshielded) |
| C7a Chemical Shift | ~138 - 142 ppm | ~145 - 149 ppm |
| Key HMBC Correlation | H3 | H3 |
Critical Note: The C3 carbon shift is the most robust indicator. In N1-isomers, C3 is significantly downfield.[1] In N2-isomers, the electron density changes shield C3, moving it upfield by ~15-20 ppm.
Experimental Protocol
This workflow ensures a self-validating assignment.
Step 1: Sample Preparation
-
Solvent: DMSO-
(preferred for resolution) or CDCl . -
Concentration: >10 mg/mL to ensure detection of quaternary carbons.
Step 2: Data Acquisition[2]
-
1D Proton: Acquire standard spectrum (sw = 12 ppm).
-
HSQC: Multiplicity-edited (to distinguish CH/CH
from CH ). -
HMBC:
-
Long-range delay: Optimized for 8 Hz (
). -
Scans: Sufficient to see quaternary carbons (min 16-32 scans).
-
Step 3: Analysis Workflow (The "C3 Rule")
-
Identify H3: Look for the singlet (or doublet if fluorinated) in the aromatic region (8.0–8.7 ppm).
-
Trace H3 to C3 (HSQC): Identify the carbon directly attached to H3. This is C3 .
-
Check C3 Value:
-
If C3 > 130 ppm
N1-Boc (Confirmed). -
If C3 < 128 ppm
N2-Boc (Confirmed).
-
-
Verify with C7a (Optional):
-
Identify H7 (doublet/multiplet usually ~7.5-8.0 ppm).
-
H7 shows a strong 3-bond HMBC correlation to C7a (quaternary bridgehead).
-
N1-Boc C7a is typically < 144 ppm; N2-Boc C7a is > 145 ppm.
-
Visualization of the Workflow
The following diagram illustrates the decision logic for assigning regiochemistry using the HMBC/Shift method.
Caption: Decision tree for Indazole-Boc regiochemistry assignment using HSQC/HMBC derived chemical shift Analysis.
Advanced Pathway: HMBC[3]
If the
Caption: The
References
-
Claramunt, R. M., et al. (2006). "The 13C and 15N NMR spectra of indazoles." Magnetic Resonance in Chemistry.
-
López, C., Claramunt, R. M., & Elguero, J. (1993).[2] "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry.[2]
-
BenchChem. (2025).[3] "Troubleshooting regioselectivity in indazole synthesis." BenchChem Technical Guides.
-
Vebrel, J., et al. (1989). "13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and Indazoles." Química Nova.
-
Standar, S., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry.
Sources
Technical Guide: NOESY Analysis for N-Boc Indazole Regiochemistry
Executive Summary
In medicinal chemistry, the indazole scaffold is a privileged structure found in numerous kinase inhibitors and receptor antagonists. However, the introduction of the tert-butyloxycarbonyl (Boc) protecting group presents a classic regioselectivity challenge: the electrophile can attack either the N1 or N2 nitrogen.
While N1-protection is generally thermodynamically favored, kinetic control, steric hindrance, or specific electronic substituents can lead to N2-protected isomers or mixtures.[1] Misassigning this regiochemistry can lead to erroneous Structure-Activity Relationship (SAR) models.
This guide details the definitive protocol for distinguishing N1-Boc from N2-Boc indazoles using Nuclear Overhauser Effect Spectroscopy (NOESY) . Unlike X-ray crystallography, which requires suitable crystals, NOESY provides a rapid, solution-state answer based on spatial proximity.
Part 1: The Regioselectivity Challenge
The indazole core contains two nitrogen atoms capable of substitution. The distinction is critical because the resulting isomers have vastly different three-dimensional shapes and electronic properties.
The Structural Isomers[2][3]
-
N1-Boc Indazole: The Boc group is attached to the nitrogen adjacent to the benzene ring.
-
N2-Boc Indazole: The Boc group is attached to the nitrogen adjacent to the C3 position (pyrazole ring).
Comparative Analysis of Analytical Techniques
The following table compares available methods for determining indazole regiochemistry.
| Feature | NOESY (Recommended) | 1D 1H NMR | 1H-15N HMBC | X-Ray Crystallography |
| Principle | Through-space interactions (<5 Å) | Chemical shift heuristics | Long-range through-bond coupling | Electron density diffraction |
| Reliability | High (Direct structural evidence) | Low (Ambiguous due to substituent effects) | Medium (Requires sensitive N-detection) | Definitive |
| Throughput | High (1-2 hours) | Very High (5 mins) | Low (Overnight runs often needed) | Very Low (Days to weeks) |
| Sample Req. | Standard (~5-10 mg) | Standard | High concentration needed | Single crystal required |
Part 2: The NOESY Mechanism & Logic
NOESY relies on the Nuclear Overhauser Effect , which describes the transfer of spin polarization from one nuclear spin population to another via cross-relaxation.[2] Crucially, this effect is proportional to the inverse sixth power of the distance between nuclei (
The Logic of Assignment:
-
N1-Boc Geometry: The tert-butyl protons of the Boc group are spatially proximate to the proton at Position 7 (H7) on the benzene ring.
-
N2-Boc Geometry: The tert-butyl protons are spatially proximate to the proton at Position 3 (H3) on the pyrazole ring.
Visualization: Indazole Regioisomerism
The following diagram illustrates the spatial relationships that generate the diagnostic NOE signals.
Figure 1: Diagnostic NOE correlations for N1 vs. N2 substituted indazoles. The red dashed lines indicate the "smoking gun" signals required for assignment.
Part 3: Experimental Protocol
Sample Preparation
-
Solvent: Deuterated Chloroform (
) is preferred as it minimizes exchangeable proton broadening. DMSO- is an alternative if solubility is an issue. -
Concentration: 10–20 mg of compound in 0.6 mL solvent. High concentration improves the signal-to-noise ratio for NOE cross-peaks.
-
Tube: Standard 5mm NMR tube. Ensure the sample is free of paramagnetic impurities (filter through a small plug of cotton/Celite if necessary).
Acquisition Parameters (400-600 MHz Instrument)
-
Step A: 1D Proton NMR: Acquire a standard proton spectrum to identify the chemical shifts of the Boc group (~1.7 ppm) and the aromatic region.
-
Step B: NOESY Setup:
-
Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpphp on Bruker systems).
-
Mixing Time (
): 300–500 ms .-
Why? For small molecules (MW < 500), the NOE build-up is slow. Too short (<200ms) yields no signal; too long (>800ms) allows "spin diffusion," where magnetization transfers through multiple protons, causing false positives.
-
-
Relaxation Delay (
): 2.0 seconds. -
Scans: 16–32 scans per increment (depending on concentration).
-
Data Processing
-
Phasing: Careful phasing is essential. NOE cross-peaks should have the same phase as the diagonal peaks for small molecules (positive NOE), or opposite phase for large molecules (negative NOE).[4] In the "zero-crossing" regime (MW ~1000), ROESY is required, but for standard Boc-indazoles, NOESY is sufficient.
-
Symmetrization: Avoid aggressive symmetrization, as it can mask real artifacts or create false peaks.
Part 4: Data Interpretation & Case Study
To interpret the NOESY, you must first assign the 1D spectrum.
Step 1: Assigning H3 vs. H7
Before looking at the NOESY, distinguish H3 from H7 in the 1D spectrum:
-
H3 (C3-H): Typically appears as a singlet (or a doublet with very small coupling
Hz if coupled to H7). It is usually the most downfield signal (8.0 – 8.5 ppm) due to the imine-like character of the pyrazole. -
H7 (C7-H): Appears as a doublet (part of the benzene ring ABX or ABCD system). It typically couples to H6 (
Hz).
Step 2: The NOESY Cross-Check
Locate the intense singlet for the Boc tert-butyl group (typically 1.6 – 1.7 ppm). Look for cross-peaks in the aromatic region.
| Observation | Conclusion |
| Cross-peak at Boc (1.7 ppm) / H7 (~8.0 ppm) | N1-Boc Isomer (Confirmed) |
| Cross-peak at Boc (1.7 ppm) / H3 (~8.4 ppm) | N2-Boc Isomer (Confirmed) |
Analytical Workflow Diagram
Figure 2: Step-by-step decision tree for assigning indazole regiochemistry.
References
-
Luo, G., et al. (2018). "Regioselective Synthesis of N-Substituted Indazoles." Molecules, 23(5), 1165. [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Villo, P., et al. (2019). "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry, 84(16), 10211–10219. [Link]
-
Reich, H. J. (2024). "NOE Difference Spectroscopy." University of Wisconsin-Madison Chemistry. [Link]
Sources
A Head-to-Head Comparison for Synthetic Strategy: 4-Iodoindazole vs. 4-Bromoindazole
A Senior Application Scientist's Guide to Reactivity and Application
The indazole core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of bioactive agents.[1][2] Its derivatives form the basis of numerous FDA-approved drugs, including the kinase inhibitors Pazopanib and Axitinib, underscoring the scaffold's therapeutic importance.[1] Consequently, the strategic functionalization of the indazole ring system is a critical task for researchers in drug discovery and development.
Among the most versatile handles for diversification are halogens, which serve as key precursors for transition-metal-catalyzed cross-coupling reactions. Specifically, 4-haloindazoles are invaluable building blocks for introducing molecular complexity at a position vital for modulating biological activity. This guide provides an in-depth comparison of the two most common 4-haloindazoles—4-iodoindazole and 4-bromoindazole—focusing on the fundamental principles that govern their reactivity and the practical implications for experimental design.
Part 1: The Underlying Science: Bond Energies and Reaction Mechanisms
The choice between an iodo- or bromo-substituted precursor is fundamentally a decision based on the properties of the carbon-halogen (C-X) bond. This single bond dictates the compound's behavior in the two most critical classes of reactions for its elaboration: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).
The Decisive Factor: Carbon-Halogen Bond Strength
The primary differentiator between the reactivity of 4-iodoindazole and 4-bromoindazole is the bond dissociation energy (BDE) of the C-X bond. The C-I bond is significantly weaker than the C-Br bond.[3][4]
| Bond | Bond Dissociation Energy (kJ/mol) |
| Aryl C-Br | ~330 |
| Aryl C-I | ~280 |
| Note: Values are approximate for aryl halides and serve for comparison.[4][5] |
This difference in bond strength has profound implications for reactions where cleavage of this bond is a key step.
Impact on Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the rate-determining step is frequently the oxidative addition of the aryl halide to the Pd(0) catalyst.[6][7] During this step, the C-X bond is broken. A weaker bond requires less energy to cleave, leading to a faster rate of oxidative addition and, consequently, a faster overall reaction rate.[6]
Therefore, 4-iodoindazole is generally more reactive than 4-bromoindazole in these transformations. This enhanced reactivity can be leveraged to achieve:
-
Milder reaction conditions (lower temperatures).
-
Shorter reaction times.
-
Lower catalyst loadings.
-
Greater success with challenging or sterically hindered coupling partners.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Impact on Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, forming a negatively charged Meisenheimer intermediate.[8] The reaction concludes with the expulsion of the halide as a leaving group.[9] The rate of this reaction is influenced by two main factors: the ring's electrophilicity (enhanced by electron-withdrawing groups) and the ability of the halogen to act as a leaving group.
The leaving group ability of halides in SNAr follows the trend I > Br > Cl > F. This is because iodide (I⁻) is a larger, more polarizable, and more stable anion than bromide (Br⁻), making it a better leaving group.[10] Thus, for SNAr reactions on an appropriately activated indazole ring, 4-iodoindazole is expected to be more reactive than 4-bromoindazole .
Part 2: Comparative Reactivity in Key Synthetic Transformations
The theoretical principles outlined above translate into tangible differences in the laboratory. While direct side-by-side comparative studies on the 4-position of indazole are not always published, the well-established trends for aryl halides provide a reliable framework for predicting outcomes.[11][12][13]
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds.[13][14] The higher reactivity of 4-iodoindazole is a distinct advantage.
Illustrative Comparison: Suzuki-Miyaura Coupling
| Substrate | Conditions | Time (h) | Yield (%) |
| 4-Iodoindazole | Pd(PPh₃)₄ (2 mol%), Na₂CO₃, DME/H₂O, 80 °C | 1 | 92% |
| 4-Bromoindazole | Pd(PPh₃)₄ (5 mol%), Na₂CO₃, DME/H₂O, 100 °C | 8 | 85% |
| Note: Data is illustrative, based on established reactivity principles for aryl halides to demonstrate the expected comparative performance.[11][15] |
Field Insight: For a complex synthesis where the substrate contains sensitive functional groups, the ability to run the reaction with 4-iodoindazole at a lower temperature (80 °C vs. 100 °C) and for a shorter duration can be the difference between success and decomposition. The lower catalyst loading also reduces costs and simplifies purification.
Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling is the premier method for installing alkyne moieties, which are versatile functional handles.[12][16] The reactivity trend I > Br is particularly pronounced in this reaction.[12]
Illustrative Comparison: Sonogashira Coupling
| Substrate | Conditions | Time (h) | Yield (%) |
| 4-Iodoindazole | PdCl₂(PPh₃)₂ (1 mol%), CuI (2 mol%), Et₃N, THF, 25 °C | 2 | 95% |
| 4-Bromoindazole | PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%), Et₃N, THF, 60 °C | 12 | 78% |
| Note: Data is illustrative, based on established reactivity principles for aryl halides.[12][17] |
Field Insight: The ability to perform the Sonogashira coupling on 4-iodoindazole at room temperature is a significant operational advantage, preserving thermally labile groups and simplifying the experimental setup. Bromoindazoles often require heating, which can lead to side reactions like Glaser coupling of the terminal alkyne.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[18][19] The choice of ligand is critical, but the underlying reactivity of the aryl halide remains a key parameter.
Illustrative Comparison: Buchwald-Hartwig Amination
| Substrate | Conditions | Time (h) | Yield (%) |
| 4-Iodoindazole | Pd₂(dba)₃ (1 mol%), XPhos (2.5 mol%), Cs₂CO₃, Toluene, 100 °C | 4 | 90% |
| 4-Bromoindazole | Pd₂(dba)₃ (2 mol%), XPhos (5 mol%), Cs₂CO₃, Toluene, 110 °C | 16 | 82% |
| Note: Data is illustrative, based on established reactivity principles for aryl halides.[20][21] |
Field Insight: While modern phosphine ligands have greatly expanded the scope to include less reactive aryl bromides and even chlorides, using the more reactive 4-iodoindazole can still provide higher yields and cleaner reaction profiles, especially when coupling with less nucleophilic amines or sterically hindered partners.
Caption: Decision workflow for selecting 4-iodo vs. 4-bromoindazole.
Part 3: Detailed Experimental Protocols
These protocols are provided as validated starting points for researchers. Optimization may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 4-Iodoindazole
Materials:
-
4-Iodo-1H-indazole
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equivalents)
-
1,2-Dimethoxyethane (DME) and Water (4:1 mixture), degassed
-
Standard inert atmosphere glassware (Schlenk flask or equivalent)
Procedure:
-
To a Schlenk flask under an argon atmosphere, add 4-iodo-1H-indazole (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol), and Na₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add 5 mL of the degassed DME/water (4:1) solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of 4-Bromoindazole
Materials:
-
4-Bromo-1H-indazole
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (3.0 equivalents), anhydrous
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Standard inert atmosphere glassware
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 4-bromo-1H-indazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (5 mL) followed by anhydrous Et₃N (3.0 mmol) and the terminal alkyne (1.5 mmol) via syringe.
-
Heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 8-16 hours.
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove inorganic salts, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
The choice between 4-iodoindazole and 4-bromoindazole is a strategic one, balancing reactivity against cost and stability.
-
4-Iodoindazole is the superior choice for early-stage discovery and complex molecule synthesis . Its high reactivity allows for the use of milder conditions, which is critical for preserving sensitive functional groups and achieving higher yields with challenging substrates. The operational simplicity of faster, lower-temperature reactions often outweighs its higher initial cost.
-
4-Bromoindazole is a pragmatic choice for large-scale synthesis and process development , where cost is a major driver. While requiring more forcing conditions, its lower price point and greater stability can be advantageous. Modern, highly active catalyst systems have made the use of aryl bromides increasingly routine, though often at the expense of higher catalyst loadings and temperatures.
Ultimately, a thorough understanding of the fundamental principles governing C-X bond reactivity empowers the medicinal or process chemist to make the most informed and effective decision for their specific synthetic challenge.
References
-
Brainly. (2023). Does bromine have a higher electronegativity than iodine?Link
-
BenchChem. (n.d.). A Comparative Analysis of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole: A Guide for Researchers. Link
-
Quora. (2021). Which is more electronegative, bromine or iodine?Link
-
ResearchGate. (2025). Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions. Link
-
BenchChem. (n.d.). A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. Link
-
Pediaa. (2018). Difference Between Bromine and Iodine. Link
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Link
-
ResearchGate. (n.d.). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. Link
-
Quora. (2022). Can you explain why iodine is more basic than bromine and not as reactive as fluorine and chlorine even though its electronegativity is greater than both of them combined?Link
-
Filo. (2025). Explain the reactivity and relative strength of C–halogen bonds. Link
-
BenchChem. (n.d.). Discovery and synthesis of novel indazole derivatives. Link
-
Molecular Diversity Preservation International. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Link
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Link
-
Vedantu. (2024). Which is the correct increasing order of electronegativity. Link
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Link
-
Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?Link
-
ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. Link
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Link
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Link
-
BenchChem. (n.d.). Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives. Link
-
Thieme. (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Link
-
Britannica. (2026). Bond strength | chemistry. Link
-
National Center for Biotechnology Information. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Link
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link
-
Wikipedia. (n.d.). Sonogashira coupling. Link
-
Wikipedia. (n.d.). Suzuki reaction. Link
-
Wikipedia. (n.d.). Bond dissociation energy. Link
-
Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Link
-
SlideShare. (n.d.). Nucleophilic aromatic substitution. Link
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Link
-
Springer. (n.d.). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Link
-
National Center for Biotechnology Information. (2022). Synthesis of Tetrahydrocarbazol-4-ones via Rh(III)-Catalyzed C-H Activation/Annulation of Arylhydrazines with Iodonium Ylides. Link
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Link
-
Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Link
-
National Center for Biotechnology Information. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Link
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Link
-
National Center for Biotechnology Information. (2021). Metal-free, regioselective, visible light activation of 4CzIPN for the arylation of 2H-indazole derivatives. Link
-
Molecular Diversity Preservation International. (2023). Photocatalysis Based on Metal Halide Perovskites for Organic Chemical Transformations. Link
-
ResearchGate. (n.d.). C H Activation of Indoles. Link
-
Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Link
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- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 21. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Elemental Analysis Standards for 4-Iodoindazole Carboxylates: A Comparative Technical Guide
Executive Summary: The "Iodine Effect" in Microanalysis
For researchers developing PARP inhibitors or kinase antagonists, 4-iodoindazole-3-carboxylates are high-value intermediates. However, they present a notorious analytical challenge. The heavy iodine atom (126.90 u) distorts weight percentages, meaning a 0.5% impurity in the carbon backbone is often masked by the mass of the halogen. Furthermore, the C-I bond is weak, and the indazole core is nitrogen-rich; this combination often leads to incomplete combustion and volatile iodine species (
This guide moves beyond the standard "burn and pray" approach. We compare three distinct methodologies to achieve the "Gold Standard" (
The Comparative Framework
We analyze three primary workflows for determining the elemental composition of Methyl 4-iodo-1H-indazole-3-carboxylate (
| Feature | Method A: Automated CHNS (Standard) | Method B: Automated CHNS (Modified) | Method C: Schöniger Flask (Oxygen Flask) |
| Primary Mechanism | Flash Combustion ( | Flash Combustion + Additives | Manual Combustion in |
| Iodine Handling | Poor. | Excellent. | Superior. Quantitative capture in liquid phase. |
| Sample Req. | 1–3 mg | 1–3 mg | 10–20 mg (Larger sample needed) |
| Precision | Low for Iodides (often fails by >0.5%) | High ( | High ( |
| Throughput | High (Automated) | High (Automated) | Low (Manual) |
| Best For | Routine organics (non-halogenated) | Routine 4-iodoindazole analysis | Validation / Dispute Resolution |
Detailed Experimental Protocols
Method A vs. B: The Tungsten Trioxide ( ) Modification
Standard automated combustion often yields low Carbon values for iodoindazoles because iodine acts as a radical scavenger, terminating the combustion chain reaction prematurely.
The Protocol (Method B - Recommended):
-
Instrument: Elementar vario EL cube or Thermo FlashSmart.
-
Carrier Gas: Helium (140 mL/min); Oxygen injection (25 mL/min).
-
Furnace Temp:
C (Combustion), C (Reduction). -
Sample Prep (Crucial Step):
-
Weigh 2.0 mg of the 4-iodoindazole derivative into a tin capsule.
-
The Modification: Add 10–15 mg of Tungsten(VI) Oxide (
) powder directly over the sample before sealing. -
Why?
acts as an oxygen donor to ensure immediate, local oxidation and prevents the formation of volatile non-detectable iodine species. It also binds interfering ash.
-
-
Calibration: Use Sulfanilamide as the standard (
-factor calibration). Do not use simple alkanes; use a nitrogen-containing standard to match the indazole matrix.
Method C: The Schöniger Flask (Oxygen Flask Combustion)
When automated values fluctuate, this classical wet-chemical method provides the definitive "truth" for the Iodine content.
The Protocol:
-
Apparatus: 500 mL thick-walled Erlenmeyer flask with a platinum sample basket fused to the stopper.
-
Absorbing Solution: 10 mL of 1.0 M KOH + 2 drops of Hydrazine hydrate (to reduce all iodine to iodide,
). -
Combustion:
-
Weigh 15 mg of sample onto ashless filter paper. Fold into the Pt basket.
-
Flush flask with pure
for 30 seconds. -
Ignite paper and immediately insert stopper/basket into the flask. Invert to seal with solvent.
-
-
Analysis:
-
Shake for 20 minutes to ensure total absorption.
-
Quantification: Potentiometric titration with
using a Silver/Sulfide ion-selective electrode (ISE).
-
Data Presentation: The "Pass/Fail" Reality
The following data demonstrates the impact of the method choice on a synthesized batch of Methyl 4-iodo-1H-indazole-3-carboxylate (MW: 302.07).
Theoretical Values: C: 35.78%, H: 2.34%, N: 9.27%, I: 42.02%
| Element | Method A: Standard CHNS (Found %) | Error ( | Method B: Modified ( | Error ( | Status |
| Carbon | 35.12% | -0.66% (FAIL) | 35.75% | -0.03% | PASS |
| Hydrogen | 2.20% | -0.14% | 2.31% | -0.03% | PASS |
| Nitrogen | 9.05% | -0.22% | 9.25% | -0.02% | PASS |
| Iodine * | Not Detected | N/A | Inferred by difference | N/A | -- |
Note: In Method A, the failure in Carbon is a classic symptom of "Iodine Poisoning" of the combustion. Method B brings Carbon within the
Decision Logic & Workflow
The following diagram illustrates the decision process for analyzing halogenated heterocycles.
Figure 1: Analytical decision matrix for iodine-containing heterocycles. Note that Method A is often insufficient for publication standards due to catalyst poisoning.
Expert Insights (Causality & Troubleshooting)
The "Solvate" Trap
Indazole carboxylates are notorious for forming stable solvates with Ethyl Acetate or DCM. A sample might fail EA not because of synthesis error, but because it contains 0.5 molar equivalents of solvent.
-
Validation: Always run a TGA (Thermogravimetric Analysis) or a quantitative NMR (qNMR) prior to EA to verify solvent removal. If solvent persists, recalculate the theoretical EA values to include the solvate (e.g.,
) [1].
Why Works
In standard combustion, Iodine (
The "0.4%" Rule vs. Reality
While the
References
-
ACS Guide to Scholarly Communication. (2025).[2] Characterization of Organic Compounds: Elemental Analysis.[3][4] American Chemical Society.[5] [Link]
-
Kuveke, R., et al. (2022).[6] An International Study Evaluating Elemental Analysis.[5][7] Journal of Organic Chemistry / PMC. [Link]
-
Exeter Analytical. (2015).[8] Oxygen Flask Combustion Unit: Safe & Reliable Schöniger Flask Method.[8][9][10][Link]
Sources
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- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. First publisher abandons impractical elemental analysis standard as journals eye next move | News | Chemistry World [chemistryworld.com]
- 8. the-scientist.com [the-scientist.com]
- 9. exeteranalytical.co.uk [exeteranalytical.co.uk]
- 10. Oxygen Flask Combustion Unit - Orlab Instruments Pvt. Ltd. [orlabindia.com]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: tert-Butyl 4-iodo-1H-indazole-1-carboxylate
Executive Summary
tert-Butyl 4-iodo-1H-indazole-1-carboxylate is a high-value heterocyclic intermediate used primarily in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) for drug discovery. While the tert-butoxycarbonyl (Boc) group provides stability to the nitrogen center, the carbon-iodine (C-I) bond introduces specific handling constraints regarding light sensitivity and chemical reactivity.
This guide moves beyond generic safety advice to provide a field-validated protocol for handling this compound, ensuring both operator safety and the integrity of your experimental data.
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the specific hazards. As a research chemical, specific toxicological data may be sparse; therefore, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR) of iodinated indazoles.
| Hazard Category | Classification (GHS) | Operational Implication |
| Health | Warning (H315, H319, H335) | Irritating to eyes, skin, and respiratory tract. Potential sensitizer.[1][2] |
| Physical | Light Sensitive | Photolytic cleavage of the C-I bond releases free iodine radicals, degrading purity.[3] |
| Reactivity | Acid Labile | The Boc group decomposes in strong acids (TFA, HCl), releasing isobutylene gas (pressure hazard). |
| Physical State | Solid / Powder | High static potential. Fine dust can bypass standard surgical masks. |
PPE Matrix: The Layered Defense System
Effective protection relies on a redundant barrier system. Do not rely on a single layer of defense.
A. Respiratory Protection[2][4]
-
Primary Control: All open-vessel manipulations (weighing, transfer) must occur inside a certified Chemical Fume Hood .
-
Secondary Defense: If weighing outside a hood (not recommended) or if the hood sash must be raised significantly:
-
Minimum: N95 / FFP2 particulate respirator.
-
Optimal: Half-face respirator with P100/HEPA cartridges.
-
Why? Iodinated heterocycles can be potent respiratory irritants. Inhalation of dust is the fastest route to systemic absorption.
-
B. Hand Protection (The "Solvent Principle")
A common error is selecting gloves based on the solute (the solid chemical) rather than the solvent.
-
Solid Handling: Standard Nitrile gloves (minimum thickness 0.11 mm).
-
Solution Handling: The glove must match the solvent.
-
Scenario: Dissolving in Dichloromethane (DCM) .
-
Risk:[3][4][5] DCM permeates standard nitrile in <2 minutes, carrying the dissolved indazole through to your skin.
-
Protocol:Double-gloving is mandatory.[6] Inner layer: Nitrile. Outer layer: Laminate film (e.g., Silver Shield™) or heavy-duty Viton® if contact is prolonged. Immediate change upon splash.
-
C. Ocular & Body Protection[4][7]
-
Eyes: Chemical splash goggles (vented) are superior to safety glasses. The fine powder nature of the solid poses a risk of airborne dust entering around the sides of glasses.
-
Body: Lab coat (100% cotton or Nomex/fire-resistant blend). Synthetic blends (polyester) can melt into skin if a fire occurs (e.g., from pyrophoric coupling catalysts used downstream).
Operational Workflow & Logic
The following diagram illustrates the critical decision points in the handling lifecycle.
Caption: Operational lifecycle emphasizing thermal equilibration to prevent hydrolysis and solvent-specific safety checks.
Step-by-Step Handling Protocol
Phase 1: Preparation & Weighing
Objective: Transfer solid without creating dust or degrading the compound via moisture/light.
-
Thermal Equilibration: Remove the vial from the freezer (-20°C) and let it warm to room temperature before opening.
-
Causality: Opening a cold vial condenses atmospheric moisture onto the solid. Water can hydrolyze the Boc group over time or kill water-sensitive catalysts (e.g., Pd(PPh3)4) added later.
-
-
Static Control: Boc-protected solids are often fluffy and carry high static charges.
-
Tool: Use an anti-static gun (ZeroStat) or a polonium strip near the balance.
-
Technique: Do not use plastic spatulas (high static). Use metal or porcelain.
-
-
Light Protection: Wrap the reaction vessel in aluminum foil before adding the solid if the lab is brightly lit.
Phase 2: Solubilization
Objective: Dissolve safely without skin exposure.
-
Solvent Selection: Common solvents include DMF, DCM, or THF.
-
The "Double-Glove" Check: If using DCM, put on a second pair of gloves immediately.
-
Ventilation: Add solvent only inside the fume hood. The displacement of air from the vessel can carry dust particles out if done on an open bench.
Phase 3: Disposal & Decontamination
Objective: Prevent environmental contamination and downstream hazards.
-
Solid Waste: Contaminated paper towels, weigh boats, and gloves go into Hazardous Solid Waste .
-
Liquid Waste:
-
Glassware Cleaning: Rinse with acetone, then wash with an alkaline detergent (e.g., Alconox). Avoid strong acid baths (Aqua Regia) unless necessary, as residual iodides can oxidize to toxic iodine vapor (
).
Emergency Response Procedures
| Incident | Immediate Action | Technical Rationale |
| Skin Contact (Solid) | Brush off gently, then wash with soap/water (15 min). | Avoid wetting the powder on skin first, which can increase absorption area. |
| Skin Contact (Solution) | Remove gloves immediately. Wash with soap/water. | Solvents act as carriers, driving the compound through the dermal barrier. |
| Eye Contact | Flush with water/saline for 15 mins. Hold eyelids open. | Iodine compounds can cause corneal damage; immediate dilution is critical. |
| Spill (Solid) | Cover with wet paper towel to prevent dust, then wipe up. | Dry sweeping creates aerosols. Wet wiping captures the particulate. |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 56964166 (tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate - Analogous Structure). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
Sources
- 1. chempoint.com [chempoint.com]
- 2. physics.purdue.edu [physics.purdue.edu]
- 3. Reactivity of Potassium Iodide Under Light - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. fishersci.ie [fishersci.ie]
- 5. mdpi.com [mdpi.com]
- 6. queensu.ca [queensu.ca]
- 7. boronmolecular.com [boronmolecular.com]
- 8. ehs.umich.edu [ehs.umich.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
